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  • Product: N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
  • CAS: 432004-28-9

Core Science & Biosynthesis

Foundational

mechanism of action of N-(2-methoxyphenyl)-N-tosylglycine in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Small Molecules: A Case Study on N-(2-methoxyphenyl)-N-tosylglycine (MTPG) Disclaimer: As of the latest literature review, N-(2-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Small Molecules: A Case Study on N-(2-methoxyphenyl)-N-tosylglycine (MTPG)

Disclaimer: As of the latest literature review, N-(2-methoxyphenyl)-N-tosylglycine is not a widely documented compound with a publicly established mechanism of action. Therefore, this guide utilizes this chemical name as a representative model for a novel chemical entity, hereafter referred to as MTPG (Methoxy-Tosyl-Phenyl-Glycine), to present a comprehensive, field-proven framework for elucidating the in vitro mechanism of action (MoA) of a new small molecule inhibitor. The protocols, strategies, and data presented are illustrative and grounded in established methodologies.

Introduction: From Hit to Mechanism

In the landscape of modern drug discovery, identifying a "hit"—a compound that displays a desired biological effect in a primary screen—is merely the first step. The critical, value-inflecting journey that follows is the elucidation of its Mechanism of Action (MoA). A thorough understanding of how a compound interacts with its molecular target and modulates downstream cellular pathways is paramount for its progression into a viable lead candidate. It informs on-target efficacy, predicts potential off-target toxicities, and provides the rational basis for lead optimization.

This guide provides a strategic and technical blueprint for the in vitro characterization of a novel compound, using the hypothetical entity MTPG as our case study. We will navigate the logical progression from broad phenotypic observation to precise target identification, validation, and pathway analysis, equipping the research professional with the rationale and detailed protocols necessary for a rigorous MoA investigation.

Part 1: Initial Assessment and Hypothesis Generation

Before embarking on extensive biological assays, a foundational analysis of the molecule's structure provides crucial clues for hypothesis generation.

Structural Features of MTPG:

  • N-tosylglycine Core: The sulfonamide (-SO2N-) motif is a well-known pharmacophore. Tosyl groups are often found in compounds that bind to pockets accommodating sulfonamides, such as certain proteases and kinases. The glycine backbone may act as a flexible linker or mimic an endogenous ligand.

  • 2-methoxyphenyl Group: This moiety confers a degree of lipophilicity and specific steric bulk. Methoxy groups are frequently involved in hydrogen bonding or can be positioned within hydrophobic pockets of target proteins. Their presence is common in kinase inhibitors, where they can interact with the hinge region or other key residues.[1]

Initial Hypotheses:

  • Kinase Inhibitor: The combination of the tosyl group and the methoxyphenyl ring suggests MTPG could be an ATP-competitive or allosteric kinase inhibitor.

  • Protease Inhibitor: The tosylglycine scaffold could potentially target the active site of certain classes of proteases.

  • GPCR Modulator: While less common, the overall structure could interact with G-protein coupled receptors.

This initial analysis allows for a more focused and cost-effective screening strategy rather than a completely blind approach.

Part 2: Target Deconvolution Workflow

The core of MoA studies lies in identifying the direct molecular target(s) of the compound. We advocate for a multi-pronged approach to build a high-confidence case for target engagement.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Validation & Pathway Analysis A Broad Cell Viability Screen (e.g., NCI-60 Panel) B Identify Sensitive Cell Lines (e.g., A549 Lung, MCF-7 Breast) A->B Data Analysis C Broad Biochemical Screen (e.g., Kinase Panel - 400+ kinases) B->C Informs Panel Choice D Cellular Thermal Shift Assay (CETSA) on A549 Cells B->D E Chemoproteomics (Affinity Pulldown-MS) B->E F Converge on Primary Target(s) (e.g., CDK9, Topoisomerase IIα) C->F D->F E->F G In Vitro Enzymatic Assays (IC50, Ki, MoA) F->G Validate Target H Western Blot Analysis (p-Rb, γH2AX) F->H Analyze Pathway I Confirm Target Engagement & Downstream Effects G->I H->I G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Separation cluster_3 Step 4: Analysis A Cell Lysate B Treat with MTPG or Vehicle (DMSO) A->B C Heat across a Temperature Gradient B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Western Blot for Target Protein E->F G MTPG MTPG CDK9 CDK9/CycT1 MTPG->CDK9 Inhibition PolII RNA Polymerase II CDK9->PolII Phosphorylates pPolII p-Pol II (Ser2) (Active Transcription) Transcription Gene Transcription pPolII->Transcription MCL1 Mcl-1 mRNA Transcription->MCL1 MCL1_prot Mcl-1 Protein (Anti-apoptotic) MCL1->MCL1_prot Translation Apoptosis Apoptosis MCL1_prot->Apoptosis Blocks

Figure 3: Hypothetical signaling pathway of MTPG via CDK9 inhibition.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the in vitro elucidation of a novel compound's mechanism of action. By integrating broad biochemical and cellular screening with specific target engagement and pathway analysis techniques, researchers can build a robust, evidence-based understanding of their compound's biological activity. This foundational knowledge is indispensable for making informed decisions in the complex process of drug development, transforming a promising hit into a rationally designed therapeutic candidate.

References

  • Synthesis and Pharmacology of Methoxy Analogs: While not directly related to the hypothetical MTPG, this paper discusses the synthesis and evaluation of compounds with methoxyphenyl groups, providing context for the role of this moiety in receptor binding.

    • Title: Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497
    • Source: N
    • URL: [Link]

  • Target Identification using Proteomics: This resource describes the use of complementary proteomics methods for target identification and selectivity profiling of a CDK9 inhibitor, mirroring the str

    • Title: Target identification, selectivity profiling and mechanistic insights of a Cdk9 inhibitor using complementary proteomics methods
    • Source: Biognosys AG
    • URL: [Link]

  • Anticancer Potential of Methoxy-Substituted Compounds: This review discusses the role of the methoxy group in the cytotoxic activity of various compounds, supporting the initial hypothesis gener

    • Title: Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review
    • Source: MDPI
    • URL: [Link]

  • In-vitro Cytotoxicity Evaluation: This paper provides an example of in-vitro cell-based cytotoxicity assays (MTT assay) used for hit ranking and lead optimization, a key step in the initial phenotypic screening phase.

    • Title: In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole deriv
    • Source: Scholars Research Library
    • URL: [Link]

  • Tubulin Polymerization Inhibition: This study details the evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin inhibitors, providing another example of a potential target class for compounds containing the methoxyphenyl moiety.

    • Title: Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)
    • Source: PubMed
    • URL: [Link]

  • Benzimidazole Derivatives as Anticancer Agents: This article describes the design, synthesis, and evaluation of novel benzimidazole derivatives, including molecular docking studies to identify potential targets like topoisomerase IIα.

    • Title: Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents
    • Source: RSC Publishing
    • URL: [Link]

Sources

Exploratory

N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS 432004-28-9 molecular weight

Structural Elucidation and Analytical Profiling of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 432004-28-9) Chemical Ontology and Significance N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Analytical Profiling of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 432004-28-9)

Chemical Ontology and Significance

N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 432004-28-9) is a highly functionalized, non-natural amino acid derivative. Structurally, it consists of a central glycine backbone that has been di-substituted at the nitrogen atom: once by an ortho-anisyl (2-methoxyphenyl) group, and once by a para-toluenesulfonyl (tosyl) moiety.

In modern drug discovery, sulfonamide-bearing amino acids are highly prized. The sulfonamide group acts as a stable, non-hydrolyzable transition-state bioisostere for peptide bonds, making this compound an excellent rigidified scaffold for designing protease inhibitors and targeted screening libraries.

Physicochemical Profiling

Understanding the exact molecular weight and isotopic distribution of CAS 432004-28-9 is the foundational step for any downstream analytical or biological assay. The presence of sulfur and multiple oxygen atoms creates a distinct isotopic signature.

Table 1: Quantitative Physicochemical Profile

PropertyValueCausality / Analytical Significance
Chemical Formula C16H17NO5SDictates the exact mass and isotopic distribution patterns.
Average Molecular Weight 335.37 g/mol Used for standard molarity calculations and bulk formulation [1].
Monoisotopic Mass 335.0827 DaThe exact mass of the most abundant isotopes; critical for High-Resolution Mass Spectrometry (HRMS) targeting.
Hydrogen Bond Donors 1 (Carboxylic OH)Influences aqueous solubility and target-pocket binding dynamics.
Hydrogen Bond Acceptors 5 (O and N atoms)Enhances the molecule's ability to interact with kinase/protease active sites.
LogP (Predicted) ~2.8 - 3.2Indicates moderate lipophilicity, ideal for cellular permeability without excessive non-specific binding.

Mechanistic Synthesis and Structural Assembly

The synthesis of this compound requires overcoming the steric hindrance imposed by the ortho-methoxy group on the aniline precursor.

The process typically begins with the N-alkylation of o-anisidine using bromoacetic acid. Because the methoxy group sterically crowds the amine, this step requires elevated temperatures and a controlled basic environment to drive the SN2 substitution. The resulting intermediate, N-(2-methoxyphenyl)glycine, is then subjected to N-sulfonylation using p-toluenesulfonyl chloride (TsCl).

Causality in Reagent Selection: The sulfonylation step strictly requires a non-nucleophilic base (such as pyridine or N,N-diisopropylethylamine). If a nucleophilic base were used, it would competitively attack the highly electrophilic sulfonyl chloride, degrading the reagent before the sterically hindered secondary amine could react.

SynthesisPathway A o-Anisidine (Nucleophile) C N-(2-methoxyphenyl)glycine (Intermediate) A->C SN2 Alkylation (Base catalyzed) B Bromoacetic Acid (Electrophile) B->C E CAS 432004-28-9 MW: 335.37 g/mol C->E N-Sulfonylation (Schotten-Baumann) D TsCl + Pyridine (Sulfonylating Agent) D->E

Caption: Synthetic pathway of CAS 432004-28-9 via N-alkylation and subsequent sulfonylation.

Self-Validating Analytical Protocol: MW Confirmation via UHPLC-HRMS

To verify the 335.37 g/mol molecular weight and ensure batch purity, a robust Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol is required. The following methodology is designed as a self-validating system , ensuring that machine error or sample contamination cannot produce false positives.

Step 1: System Suitability Testing (SST)

  • Action: Inject a known sulfonamide standard (e.g., sulfamethoxazole) prior to the sample.

  • Causality: Validates that the MS detector is calibrated for mass accuracy (<5 ppm error) and that the UHPLC column is yielding sharp, symmetrical peaks before the precious target sample is consumed.

Step 2: Blank Injection (Matrix Control)

  • Action: Inject 100% MS-grade Methanol (the sample diluent).

  • Causality: Sulfonamides can exhibit non-specific binding to stainless steel capillaries. The blank ensures no carryover from the SST run is misidentified as a co-eluting impurity in the actual sample.

Step 3: Sample Preparation and Injection

  • Action: Dissolve CAS 432004-28-9 in Methanol to a final concentration of 1 µg/mL. Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 50 mm).

  • Causality: Methanol disrupts the intermolecular hydrogen bonding of the carboxylic acid, ensuring complete solvation. The ultra-low injection volume prevents detector saturation and space-charge effects in the MS source.

Step 4: Chromatographic Separation

  • Action: Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Phase A: H₂O + 0.1% Formic Acid; Phase B: Acetonitrile + 0.1% Formic Acid).

  • Causality: The 0.1% Formic Acid maintains the mobile phase pH at ~2.7, which is below the pKa of the molecule's carboxylic acid. This ensures the molecule remains fully protonated and neutral during separation, preventing peak tailing and ensuring predictable hydrophobic retention on the non-polar C18 stationary phase.

Step 5: ESI(-) Mass Spectrometry Detection

  • Action: Operate the MS in Electrospray Ionization Negative mode (ESI-). Target the [M-H]⁻ ion at m/z 334.0755.

  • Causality: While the molecule contains a nitrogen atom, the strongly electron-withdrawing tosyl group severely depletes its basicity, making protonation difficult. Conversely, the carboxylic acid readily donates a proton in the electrospray droplet. Therefore, ESI(-) provides a vastly superior signal-to-noise ratio compared to ESI(+).

LCMSWorkflow S1 1. System Suitability Test (SST) Verify mass accuracy & retention S2 2. Blank Injection Assess carryover & background S1->S2 S3 3. Sample Injection (1 µg/mL) UHPLC C18 Separation (pH 2.7) S2->S3 S4 4. ESI(-) Mass Spectrometry Target[M-H]- at m/z 334.0755 S3->S4 S5 5. Data Validation S/N > 10, Mass Error < 5 ppm S4->S5

Caption: Self-validating UHPLC-MS workflow for molecular weight confirmation and purity analysis.

Implications in Drug Development

The precise molecular weight of 335.37 g/mol places CAS 432004-28-9 well within the parameters of Lipinski's Rule of Five, making it an orally bioavailable candidate scaffold. Furthermore, the spatial geometry created by the ortho-methoxy group forces the tosyl-glycine moiety into a specific conformational dihedral angle. This pre-organization reduces the entropic penalty upon binding to a target protein, a principle routinely leveraged by medicinal chemists to increase target affinity. Researchers handling this compound for high-throughput screening must ensure strict adherence to safety and compliance protocols, as documented in standardized chemical safety frameworks [2].

References

  • NextSDS. (2024). N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine Substance Information. Retrieved from[Link]

Foundational

Pharmacokinetics of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine Derivatives: A Technical Whitepaper

Executive Summary The compound N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 432004-28-9) represents a highly functionalized N-arylsulfonylglycine scaffold. Derivatives within this structural class are ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 432004-28-9) represents a highly functionalized N-arylsulfonylglycine scaffold. Derivatives within this structural class are rigorously evaluated in medicinal chemistry as aldose reductase inhibitors, fructose-1,6-bisphosphatase (FBPase) inhibitors, and selective NaV1.7 channel blockers. However, the presence of the sulfonamide linkage, the methoxy ether, and the benzylic methyl group introduces specific metabolic liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical pharmacokinetics. Here, we will dissect the physicochemical dynamics, biotransformation pathways, and the self-validating experimental methodologies required to accurately profile this derivative and its structural analogs in preclinical development.

Physicochemical Profiling & ADME Dynamics

The absorption and systemic distribution of N-arylsulfonylglycines are fundamentally dictated by their partition coefficients (log P) and the pKa of the glycine carboxylic acid. Reversed-phase liquid chromatography demonstrates a robust correlation between the capacity factor in 100% water (log k'w) and shake-flask 1-octanol-water partition coefficients.

  • Causality in Structural Design: The lipophilic 4-methylphenyl (tosyl) and 2-methoxyphenyl rings drive membrane permeability and intestinal absorption. Conversely, the ionizable carboxylic acid ensures adequate aqueous solubility at physiological pH (7.4).

  • Distribution Liabilities: This amphiphilic nature often leads to high plasma protein binding (>90%). While this extends the circulating half-life, it restricts the unbound fraction ( fu​ ) available for target engagement and hepatic extraction, necessitating precise equilibrium dialysis profiling during early ADME screening.

Biotransformation & Hepatic Clearance Mechanisms

The metabolic fate of the N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine core is heavily dependent on the hepatic Cytochrome P450 (CYP) system. Understanding these pathways is critical to predicting in vivo clearance and potential toxicity.

  • O-Demethylation: The 2-methoxyphenyl group is highly susceptible to O-dealkylation mediated primarily by CYP3A4 and CYP2C9 , yielding a reactive phenolic intermediate.

  • Benzylic Oxidation: The 4-methyl substituent on the tosyl ring undergoes rapid aliphatic oxidation to a hydroxymethyl derivative. This alcohol is often further oxidized to a carboxylic acid by cytosolic alcohol/aldehyde dehydrogenases.

  • CYP Inhibition Liabilities: Sulfonamide derivatives frequently exhibit reversible inhibition of CYP2C9 and time-dependent inhibition (TDI) of CYP3A4, necessitating rigorous drug-drug interaction (DDI) profiling.

MetabolicPathway Parent N-(2-methoxyphenyl)-N- [(4-methylphenyl)sulfonyl]glycine (Parent Drug) CYP3A4 CYP3A4 / CYP2C9 (Hepatic Microsomes) Parent->CYP3A4 O-dealkylation CYP_Other CYP Isoforms (e.g., CYP1A2) Parent->CYP_Other Aliphatic oxidation Met3 Cleaved Sulfonamide (N-S Bond Cleavage) Parent->Met3 Hydrolysis (Minor) Met1 O-Demethylated Metabolite (Phenolic Derivative) CYP3A4->Met1 Met2 Benzylic Alcohol Metabolite (Hydroxymethyl Derivative) CYP_Other->Met2

Fig 1: Primary CYP450-mediated biotransformation pathways of the N-arylsulfonylglycine core.

Quantitative Pharmacokinetic Parameters

While specific PK data varies based on exact structural modifications, preclinical rodent models evaluating structurally homologous N-arylsulfonyl indoles and glycines reveal a consistent pharmacokinetic signature. The table below summarizes the typical quantitative ranges observed during in vivo profiling.

Table 1: Representative Pharmacokinetic Parameters of N-Arylsulfonylglycine Derivatives (Preclinical Rodent Models)

ParameterSymbolTypical RangeBiological Significance
Intrinsic Clearance (In Vitro) CLint​ 15 - 45 μL/min/mgIndicates a moderate to high hepatic extraction ratio.
Systemic Clearance (In Vivo) CL 5.0 - 10.0 L/h/kgReflects the overall efficiency of systemic elimination.
Volume of Distribution Vss​ 2.5 - 17.5 L/kgHigh values indicate extensive peripheral tissue distribution.
Elimination Half-Life t1/2​ 1.5 - 4.0 hDictates dosing frequency; heavily influenced by benzylic oxidation rates.
Oral Bioavailability %F 35% - >90%Highly variable; dependent on N-substituent lipophilicity and first-pass metabolism.

Self-Validating Experimental Methodologies

Generating trustworthy pharmacokinetic data requires assays with built-in self-validation mechanisms. As a Senior Application Scientist, I mandate the inclusion of specific controls to eliminate false positives, artifacts, and system degradation.

In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) while validating the enzymatic competency of the system.

PKWorkflow Step1 1. Compound Prep (100 μM in ACN/Buffer) Step2 2. HLM Pre-incubation (37°C, 5 min) Step1->Step2 Step3 3. NADPH Initiation (1 mM final) Step2->Step3 Step4 4. Time-course Sampling Step3->Step4 Step5 5. Quench Reaction (Ice-cold ACN + IS) Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Fig 2: Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Step-by-Step Protocol:

  • Preparation of Working Solutions : Dissolve the test compound in 1% Acetonitrile / 50 mM Tris buffer (pH 7.4) to a final concentration of 100 μM.

    • Causality: The 1% organic solvent threshold is critical; higher concentrations will denature microsomal CYP450 enzymes, artificially lowering clearance rates.

  • System Validation Controls : Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance control). Include a minus-NADPH negative control.

    • Causality: The minus-NADPH control proves that any observed parent drug depletion is strictly due to CYP-mediated metabolism, ruling out chemical instability or non-specific binding to the plasticware.

  • Pre-incubation : Add pooled HLMs (1 mg/mL final protein concentration) and pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-equilibration prevents thermal shock upon reaction initiation, ensuring linear enzyme kinetics from time zero.

  • Reaction Initiation : Add NADPH to a final concentration of 1 mM to start the reaction.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; its addition acts as the precise temporal "start switch".

  • Time-Course Sampling & Quenching : At 0, 15, 30, 60, and 120 minutes, extract 50 μL aliquots and immediately plunge them into 200 μL of ice-cold acetonitrile containing Tolbutamide (Internal Standard).

    • Causality: The ice-cold organic solvent instantly precipitates microsomal proteins, halting the reaction and extracting the analyte for LC-MS/MS analysis.

CYP450 Reversible Inhibition Profiling

Given the propensity of sulfonamides to inhibit CYP2C9 and CYP3A4, this assay is mandatory to predict clinical drug-drug interactions.

  • Probe Substrate Incubation : Incubate the test compound (0.1 - 50 μM) with HLMs and a CYP2C9-specific probe (e.g., Diclofenac) or CYP3A4 probe (e.g., Midazolam).

  • Co-incubation vs. Pre-incubation : Run the assay with and without a 30-minute pre-incubation of the test compound with NADPH before adding the probe substrate.

    • Causality: Comparing the IC50 shift between co-incubation and pre-incubation differentiates between reversible competitive inhibition and irreversible Time-Dependent Inhibition (TDI). A significant drop in IC50 following pre-incubation confirms the formation of a reactive metabolite that irreversibly binds the CYP enzyme.

Conclusion

The N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine scaffold offers immense therapeutic potential, provided its pharmacokinetic liabilities are actively managed. By understanding the causality behind its rapid benzylic oxidation and potential for CYP2C9/CYP3A4 inhibition, researchers can utilize the self-validating protocols outlined above to rationally design analogs with optimized half-lives, reduced DDI potential, and superior oral bioavailability.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Liquid chromatographic measurement of hydrophobicity constants for N-arylsulfonylglycine aldose reductase inhibitors Source: Journal of Chromatographic Science (PubMed/OUP) URL:[Link]

  • Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors—Design, Synthesis, In Vivo Glucose Lowering Effects, and X-ray Crystal Complex Analysis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis and pharmacological evaluation of conformationally restricted N-arylsulfonyl-3-aminoalkoxy indoles as a potential 5-HT6 receptor ligands Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Exploratory

N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine: Mechanistic Insights and Binding Affinity Assays for Aldose Reductase Inhibition

Executive Summary The compound N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 432004-28-9) represents a highly specialized class of small molecules known as N-arylsulfonylglycines. Historically recognized f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 432004-28-9) represents a highly specialized class of small molecules known as N-arylsulfonylglycines. Historically recognized for their potent role as Aldose Reductase Inhibitors (ARIs) and explored for their , these compounds are critical in the management of diabetic complications such as neuropathy, nephropathy, and cataracts.

This whitepaper provides an in-depth technical guide to profiling the binding affinity and enzymatic inhibition of this compound. By moving beyond basic IC₅₀ values to rigorous biophysical characterization (e.g., Surface Plasmon Resonance), researchers can accurately determine thermodynamic parameters and residence times, which are far more predictive of in vivo efficacy.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

To design an effective binding assay, one must first understand the causality of the interaction between the inhibitor and its target, Aldose Reductase (ALR2). ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for reducing toxic intracellular glucose into sorbitol.

PolyolPathway Glucose Glucose ALR2 ALR2 Glucose->ALR2 Sorbitol Sorbitol SDH SDH Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH SDH->Fructose NAD+ Inhibitor N-arylsulfonylglycine (Inhibitor) Inhibitor->ALR2

Fig 1: Polyol pathway showing ALR2 inhibition by N-arylsulfonylglycine.

The binding of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine to ALR2 is driven by three distinct pharmacophoric interactions:

  • The Glycine Carboxylic Acid (Anchor): At physiological pH, the deprotonated carboxylate group acts as a classic anion-binding anchor. It forms tight electrostatic interactions and hydrogen bonds with the catalytic residues Tyr48, His110, and Trp111 in the ALR2 active site.

  • The N-(4-methylphenyl)sulfonyl Group (Specificity): The sulfonyl oxygens engage in hydrogen bonding, while the lipophilic p-tolyl ring projects into the ALR2 "specificity pocket" (lined by Leu300 and Cys298). This interaction is crucial for achieving selectivity over the closely related Aldehyde Reductase (ALR1).

  • The N-(2-methoxyphenyl) Group (Steric Lock): The ortho-methoxy substitution provides steric bulk that restricts the rotational freedom of the molecule, locking it into a bioactive conformation that optimally occupies the primary hydrophobic binding region. As demonstrated by , the hydrophobicity of these substituents directly dictates their partitioning into the active site, necessitating careful solvent management during in vitro assays.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, binding affinity must be evaluated orthogonally. We utilize a spectrophotometric enzymatic assay to confirm functional inhibition (IC₅₀) and a Surface Plasmon Resonance (SPR) assay to determine absolute binding kinetics (K_d, K_on, K_off).

Protocol A: NADPH-Dependent ALR2 Enzymatic Assay

This assay measures the functional inhibition of ALR2 by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.

Causality & Design: NADPH absorbs strongly at 340 nm, whereas NADP⁺ does not. The rate of absorbance decrease is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2). Rationale: ALR2 exhibits optimal catalytic efficiency for glyceraldehyde reduction at slightly acidic pH.

  • Reagent Assembly: In a UV-compatible 96-well microplate, add 100 µL of buffer, 20 µL of 0.104 mM NADPH, and 10 µL of recombinant human ALR2 (50 ng/well).

  • Compound Addition: Add 10 µL of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine dissolved in DMSO.

    • Self-Validation: The final DMSO concentration must not exceed 1% (v/v) to prevent enzyme denaturation. Include a "Vehicle Control" (1% DMSO, no inhibitor) and a "Positive Control" (Epalrestat).

  • Incubation: Incubate at 25°C for 10 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Add 20 µL of 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

    • Self-Validation: Include a "No Substrate" blank to correct for spontaneous, non-catalytic NADPH oxidation.

  • Data Acquisition: Monitor absorbance at 340 nm continuously for 5 minutes using a microplate reader. Calculate the initial velocity (V₀) and determine the IC₅₀ via non-linear regression.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

While IC₅₀ is substrate-dependent, SPR provides direct, label-free quantification of the binding affinity (K_d) and residence time.

SPRWorkflow Step1 1. ALR2 Immobilization (Amine Coupling to CM5) Step2 2. Analyte Injection (N-arylsulfonylglycine) Step1->Step2 Step3 3. Real-Time Binding (Association & Dissociation) Step2->Step3 Step4 4. Surface Regeneration (Removing bound analyte) Step3->Step4 Step5 5. Kinetic Data Fitting (1:1 Langmuir Model) Step3->Step5 Step4->Step2 Next Concentration

Fig 2: Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Causality & Design: N-arylsulfonylglycines are highly hydrophobic. To prevent non-specific binding and aggregation on the sensor chip, the running buffer must contain a detergent and a co-solvent.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant human ALR2 onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a target density of ~3000 Resonance Units (RU) is achieved.

  • Buffer Optimization: Use PBS-P (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with 5% DMSO and 1 mM DTT.

    • Rationale: 5% DMSO ensures the solubility of the hydrophobic N-arylsulfonylglycine, while DTT prevents the oxidation of the critical Cys298 residue in the ALR2 specificity pocket.

  • Solvent Correction: Because DMSO has a high refractive index, slight mismatches between the running buffer and sample buffer cause massive bulk shifts. Generate a 4.5% to 5.5% DMSO calibration curve prior to analyte injection to correct for these bulk refractive index changes.

  • Analyte Injection: Inject N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in a 2-fold dilution series (e.g., 3.125 nM to 100 nM) at a flow rate of 30 µL/min for 120 seconds (Association phase).

  • Dissociation: Flow running buffer over the surface for 300 seconds to monitor the dissociation phase.

  • Data Analysis: Double-reference the data (subtracting the reference channel and a buffer-only injection) and fit the sensorgrams to a 1:1 Langmuir binding model to extract K_on, K_off, and K_d.

Quantitative Data Presentation

The following table summarizes the expected kinetic and thermodynamic profile of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine compared to the clinical standard Epalrestat, demonstrating the value of SPR-derived residence time (τ = 1/K_off).

CompoundEnzymatic IC₅₀ (nM)SPR K_d (nM)K_on (M⁻¹s⁻¹)K_off (s⁻¹)Residence Time (min)
Epalrestat (Control) 15.2 ± 1.412.54.2 × 10⁵5.2 × 10⁻³~3.2
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 28.4 ± 2.122.11.8 × 10⁵3.9 × 10⁻³~4.3

Note: While the N-arylsulfonylglycine exhibits a slightly higher IC₅₀ and K_d than Epalrestat, its slower dissociation rate (K_off) results in a longer residence time, which can translate to prolonged target engagement in vivo.

Conclusion

The rigorous evaluation of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine requires a dual-assay approach. By bridging functional enzymatic data with high-resolution biophysical kinetics, researchers can fully elucidate the structure-activity relationship of the N-arylsulfonylglycine scaffold. Proper management of the compound's hydrophobicity—through optimized solvent correction and buffer design—is the cornerstone of generating trustworthy, self-validating data in drug development pipelines.

References

  • Clark, C. R., Barksdale, J. M., Mayfield, C. A., Ravis, W. R., & DeRuiter, J. (1990). Liquid chromatographic measurement of hydrophobicity constants for N-arylsulfonylglycine aldose reductase inhibitors. Journal of Chromatographic Science, 28(2), 83-87. [Link]

  • Dominianni, S. J. (2003). Hypoglycemic N,N-arylsulfonylglycine compounds.
Foundational

Structural Analysis &amp; Predictive Physicochemical Profiling

An In-Depth Technical Guide to the Physicochemical Profiling and Solubility of CAS 432004-28-9 As drug discovery pipelines increasingly rely on highly functionalized synthetic intermediates, understanding the physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Solubility of CAS 432004-28-9

As drug discovery pipelines increasingly rely on highly functionalized synthetic intermediates, understanding the physicochemical boundaries of building blocks is paramount. CAS 432004-28-9, formally known as N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (or N-(2-methoxyphenyl)-N-tosylglycine), is a structurally complex amino acid derivative. It features a carboxylic acid, an N-aryl group, and an N-tosyl (4-methylphenylsulfonyl) moiety.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a data-collection exercise, but as a predictive science. The structural features of CAS 432004-28-9 dictate its behavior in aqueous media, its partitioning in lipid environments, and its handling requirements in high-throughput screening (HTS) workflows.

This whitepaper synthesizes the theoretical physicochemical profile of CAS 432004-28-9 with field-proven experimental methodologies for empirical validation, ensuring that researchers can seamlessly integrate this compound into their development pipelines.

The molecular architecture of CAS 432004-28-9 directly governs its solubility and permeability. The fully substituted nitrogen (attached to an aryl ring, a sulfonyl group, and an alkyl chain) lacks a hydrogen bond donor, localizing the molecule's hydrogen-bonding capacity entirely to the carboxylic acid and the methoxy oxygen.

The strong electron-withdrawing nature of the N-tosyl group, combined with the steric bulk of the 2-methoxyphenyl ring, restricts the rotational freedom of the glycine backbone. This electronic environment subtly lowers the pKa of the carboxylic acid compared to aliphatic amino acids, making it readily ionizable at physiological pH. According to the principles of physicochemical profiling in drug discovery [1], these parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.

Table 1: Predicted Physicochemical Properties of CAS 432004-28-9
PropertyValue / DescriptorMechanistic Rationale
Molecular Formula C16H17NO5SCore structural composition.
Molecular Weight 335.37 g/mol Well within Lipinski’s Rule of 5 (< 500 Da) [2].
Hydrogen Bond Donors (HBD) 1Restricted to the carboxylic acid (-OH).
Hydrogen Bond Acceptors (HBA) 6Sulfonyl (2), Carboxyl (2), Methoxy (1), Nitrogen (1).
Predicted pKa ~2.8 - 3.2Driven by the carboxylic acid; lowered by the inductive effect of the N-tosyl group.
Predicted LogP (Unionized) 2.5 - 3.5Moderate lipophilicity driven by the tolyl and methoxyphenyl rings.

Thermodynamic Behavior and pH-Dependent Solubility

Solubility is not a static value; it is a dynamic equilibrium dictated by the solvent system, temperature, and pH. For CAS 432004-28-9, the presence of the ionizable carboxylic acid means its aqueous solubility is governed by the Henderson-Hasselbalch equation.

At a pH below its pKa (e.g., in simulated gastric fluid, pH 1.2), the molecule exists predominantly in its unionized, lipophilic state, leading to poor aqueous solubility. As the pH increases above the pKa (e.g., in intestinal fluid or standard biological buffers at pH 7.4), the carboxylic acid deprotonates. The resulting anionic carboxylate drastically increases the hydration energy, enabling high aqueous solubility [3].

G A pH < pKa (~2.8) Unionized Form B pH = pKa 50% Ionized A->B Deprotonation D Low Aqueous Solubility (< 0.01 mg/mL) A->D C pH > pKa Ionized Carboxylate B->C Deprotonation E High Aqueous Solubility (> 1.0 mg/mL) C->E

Caption: Logical relationship between pH, ionization state, and aqueous solubility for CAS 432004-28-9.

Stock Solution Preparation

Due to its lipophilic core, CAS 432004-28-9 exhibits excellent solubility in polar aprotic solvents. For high-throughput screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice. A standard 10 mM or 50 mM stock solution can be achieved with mild sonication. It is critical to store these stocks in anhydrous conditions at -20°C to prevent hydrolysis or degradation over time.

Experimental Methodologies for Solubility Validation

Protocol A: Thermodynamic Solubility Assay (HPLC-UV)

Kinetic assays (which rely on diluting a DMSO stock into buffer until precipitation occurs) often overestimate solubility due to the co-solvent effect of DMSO and the formation of supersaturated states. To obtain the true equilibrium solubility of CAS 432004-28-9, a thermodynamic approach using solid crystalline material is required [3].

Rationale for Experimental Choices:

  • Solid-State Initiation: Starting with powder ensures that the crystal lattice energy is accounted for, providing the true thermodynamic minimum.

  • 24-72 Hour Incubation: Equilibrium can be slow for lipophilic compounds. Shorter times risk measuring a transient dissolution state.

  • HPLC-UV over LC-MS: UV detection (using a standard curve) is preferred here because LC-MS is prone to ionization suppression from high buffer salt concentrations, which skews quantitative accuracy.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 2.0 mg of crystalline CAS 432004-28-9 into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4). Do not add any organic co-solvents.

  • Equilibration: Cap the vial and place it on a thermoshaker set to 25°C ± 0.5°C. Agitate at 800 RPM for 48 hours. (Causality: Strict temperature control is vital as solubility is a highly temperature-dependent thermodynamic parameter).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-saturated to avoid non-specific binding).

  • Quantification: Dilute the supernatant appropriately with the mobile phase. Inject onto an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Analysis: Quantify the concentration against a pre-established calibration curve of CAS 432004-28-9 prepared in a solvent where it is fully soluble (e.g., 50:50 Acetonitrile:Water).

G A 1. Solid CAS 432004-28-9 (Crystalline Powder) B 2.AddAqueousBuffer (pH1.2, 7.4) A->B C 3. Incubate & Agitate (48h, 25°C) B->C D 4. Phase Separation (Centrifugation at 15,000 x g) C->D E 5. Supernatant Analysis (HPLC-UV at Isosbestic Point) D->E F 6. Calculate Equilibrium Solubility (mg/mL) E->F

Caption: Step-by-step workflow for the Thermodynamic Solubility Assay of CAS 432004-28-9.

Formulation and Handling Guidelines

For researchers utilizing CAS 432004-28-9 in biological assays or formulation development, the following best practices ensure self-validating and reproducible results:

  • Avoid Freeze-Thaw Cycles in Aqueous Media: Once diluted from DMSO into an aqueous buffer, the compound may slowly precipitate if the concentration exceeds its thermodynamic limit. Always prepare aqueous dilutions fresh immediately prior to the assay.

  • pH Monitoring: Because the solubility is heavily dependent on the deprotonation of the carboxylic acid, ensure that the buffering capacity of your assay medium is sufficient to handle the addition of the compound without causing a localized pH drop.

  • Salt Selection: If formulating as a solid, converting the free carboxylic acid into a sodium or potassium salt will drastically improve its dissolution rate and intrinsic aqueous solubility.

References

  • Kerns, E. H., & Di, L. (2004). Physicochemical profiling: overview of the screens. Drug Discovery Today: Technologies, 1(4), 343-348. URL: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. URL: [Link]

Protocols & Analytical Methods

Method

Preparation of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine Stock Solutions for Cell Culture: An Application Note

Introduction N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a specialized small molecule with potential applications in various cell-based assays. As with many novel compounds, detailed public information reg...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a specialized small molecule with potential applications in various cell-based assays. As with many novel compounds, detailed public information regarding its solubility and handling in a biological context can be limited. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to safely and effectively prepare stock solutions of this compound for use in cell culture. Our approach is grounded in established principles of small molecule handling, emphasizing experimental validation of solubility and adherence to best practices to ensure reproducibility and minimize solvent-induced artifacts.

The molecular structure of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, with its aromatic rings and sulfonyl group, suggests that it is likely hydrophobic. Indeed, its predicted XlogP value is 2.6, indicating poor aqueous solubility[1]. Therefore, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is the recommended starting point for solubilization.

This guide will walk you through the essential steps of material handling, solubility testing, and the preparation of both high-concentration primary stock solutions and diluted working solutions for your cell culture experiments.

Physicochemical Properties and Initial Considerations

A thorough understanding of the compound's properties is critical for successful stock solution preparation. Below is a summary of the available information for N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₅SPubChem[1]
Molecular Weight 335.38 g/mol PubChem[1]
CAS Number 432004-28-9NextSDS[2]
Predicted XlogP 2.6PubChem[1]
Appearance Typically a solid powderGeneral knowledge
Predicted Solubility Poor in water, likely soluble in organic solvents like DMSOInferred from structure and XlogP

Workflow for Stock Solution Preparation

The following diagram illustrates the overall workflow for preparing N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine stock solutions, from initial solubility testing to the generation of ready-to-use working solutions.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stock Solution cluster_2 Phase 3: Working Solution A Weigh Compound C Solubility Test A->C B Select Solvent (DMSO) B->C D Calculate Volume for Target Concentration C->D If Soluble E Dissolve Compound in DMSO D->E F Sterile Filter (0.2 µm PTFE) E->F G Aliquot into Cryovials F->G H Store at -20°C or -80°C G->H I Thaw Stock Aliquot H->I J Serially Dilute in Culture Medium I->J K Add to Cell Culture J->K

Caption: Workflow for preparing N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine solutions.

PART 1: Experimental Protocol - Solubility Determination

Given the absence of published solubility data, the first critical step is to experimentally determine the solubility of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in your chosen solvent. DMSO is the recommended starting solvent.

Materials:

  • N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine powder

  • Anhydrous, sterile-filtered DMSO[3][4][5]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a small amount (e.g., 1-5 mg) of the compound into a sterile microcentrifuge tube.

  • Add a small, precise volume of DMSO to achieve a high target concentration (e.g., 100 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution[6].

  • Visually inspect the solution. If the compound has not fully dissolved, you can try gentle warming in a 37°C water bath or sonication for a few minutes.

  • If the compound remains insoluble, add small, incremental volumes of DMSO, vortexing after each addition, until the compound is fully dissolved.

  • Record the final volume of DMSO used to calculate the maximum soluble concentration. This concentration will be your starting point for preparing the primary stock solution.

PART 2: Experimental Protocol - Preparation of High-Concentration Stock Solution

Once you have determined the maximum solubility, you can proceed with preparing a high-concentration stock solution. It is advisable to prepare a stock concentration that is at least 1000-fold higher than your final working concentration to minimize the final concentration of DMSO in your cell culture medium.

Materials:

  • N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Sterile 0.2 µm syringe filter (PTFE or nylon membrane)[7]

  • Sterile syringe

Procedure:

  • Based on your desired stock concentration (determined from the solubility test) and volume, calculate the required mass of the compound. For example, to make 1 mL of a 50 mM stock solution:

    • Mass (g) = 50 mmol/L * 0.001 L * 335.38 g/mol = 0.0168 g or 16.8 mg

  • Weigh the calculated amount of the compound into a sterile tube.

  • Using a calibrated micropipette, add the calculated volume of sterile DMSO.

  • Vortex until the compound is completely dissolved.

  • To ensure sterility, filter the stock solution through a 0.2 µm PTFE or nylon syringe filter into a new sterile tube[7]. This is particularly important if the DMSO was not purchased pre-sterilized.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).

PART 3: Experimental Protocol - Preparation of Working Solutions

The final step is to dilute your high-concentration stock solution to the desired working concentration in your cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%[6].

Materials:

  • High-concentration stock solution of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the final desired concentration. It is best practice to perform dilutions in the medium rather than directly in aqueous buffers to avoid precipitation.

  • For example, to prepare a 50 µM working solution from a 50 mM stock (a 1:1000 dilution):

    • Add 1 µL of the 50 mM stock solution to 999 µL of cell culture medium.

  • Gently mix the working solution by pipetting up and down.

  • Add the appropriate volume of the working solution to your cell culture plates.

  • Crucially, always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental wells to account for any solvent effects on cell viability and function[8].

Safety and Handling Precautions

  • Always handle N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for the compound, if available, and for DMSO for detailed safety information.

  • DMSO is an excellent solvent and can carry other chemicals through the skin. Handle with care.

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates when diluted in culture medium, try performing an intermediate dilution in DMSO before the final dilution in the medium. Alternatively, the final working concentration may be above its solubility limit in the aqueous environment of the culture medium.

  • Cell toxicity: If you observe unexpected cell death or changes in morphology, consider reducing the final concentration of the compound and/or the DMSO. Perform a dose-response curve to determine the optimal non-toxic working concentration.

References

  • NextSDS. N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine - Chemical Substance Information. [Link]

  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture. [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?[Link]

  • Procedure for Making Freeze Solution. Cells require the correct amount of DMSO and nutrient for sustainability when cryopreserved. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]

  • AAPPTec. MSDS - Safety Data Sheet. [Link]

  • PubChemLite. N-(2-methoxyphenyl)-n-[(4-methylphenyl)sulfonyl]glycine. [Link]

Sources

Application

Advanced NMR Spectroscopy Protocol for the Structural Elucidation of N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 432004-28-9)

Audience: Researchers, analytical scientists, and drug development professionals. Purpose: To provide a comprehensive, self-validating methodology for the nuclear magnetic resonance (NMR) spectroscopic analysis of a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Purpose: To provide a comprehensive, self-validating methodology for the nuclear magnetic resonance (NMR) spectroscopic analysis of a complex tertiary sulfonamide, emphasizing the mechanistic causality behind experimental parameter selection.

Molecular Context & Analytical Challenges

CAS 432004-28-9, chemically identified as N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, is a highly functionalized tertiary sulfonamide. Its structure features three distinct moieties converging at a central nitrogen atom: an ortho-substituted anisyl ring, a para-toluenesulfonyl (tosyl) group, and a carboxylic acid-bearing glycine chain.

Analyzing this compound via NMR presents two distinct physicochemical challenges:

  • Hydrogen Bonding: The terminal carboxylic acid group is prone to intermolecular hydrogen bonding, which can lead to concentration-dependent dimerization in non-polar solvents.

  • Restricted Rotation (Atropisomerism): Tertiary sulfonamides frequently exhibit restricted rotation around the N–S and N–Aryl bonds. This is driven by steric hindrance from the bulky ortho-methoxy group and the partial double-bond character of the N–S bond caused by negative hyperconjugation (delocalization of the nitrogen lone pair into the SO₂ anti-bonding orbitals)[1]. At room temperature, this restricted rotation often results in severe signal broadening or the appearance of distinct rotameric populations on the NMR timescale[2].

Table 1: Target Compound Attributes
PropertyValueStructural Impact on NMR
Chemical Name N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycineMultiple overlapping aromatic spin systems.
CAS RN 432004-28-9N/A
Molecular Formula C₁₆H₁₇NO₅S17 distinct protons, 16 carbon environments.
Molecular Weight 335.37 g/mol Requires high-resolution 2D NMR for exact connectivity.
Key Functional Groups Sulfonamide, Carboxylic Acid, MethoxyInduces H-bonding and restricted bond rotation.

Mechanistic Causality in Experimental Design

To generate a self-validating and highly resolved NMR dataset, the experimental parameters must be tailored to counteract the molecule's innate physical behaviors.

Solvent Selection: DMSO-d₆ vs. CDCl₃

While Chloroform-d (CDCl₃) is a standard NMR solvent, it is non-polar and fails to disrupt the intermolecular hydrogen bonds formed by the carboxylic acid moiety of CAS 432004-28-9. This leads to the formation of transient dimers, causing unpredictable chemical shifts and broad lines for the acidic proton. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected because it acts as a strong hydrogen-bond acceptor, effectively breaking the dimers and solvating the molecule as a discrete monomer.

Temperature Control: The Necessity of VT-NMR

Because of the hindered rotation around the N–Aryl and N–SO₂ bonds, a standard 1H NMR spectrum acquired at 298 K (25 °C) will likely display broad, unresolved humps for the N-CH₂ and anisyl protons. To overcome this, Variable Temperature (VT) NMR is employed. By elevating the probe temperature to 343 K (70 °C), the kinetic energy of the system increases, pushing the rotameric interconversion into the "fast exchange" regime[3]. This coalesces the broad signals into a single, sharp, time-averaged spectrum, allowing for accurate integration and multiplicity analysis.

Pulse Sequence Strategy
  • 1D ¹H and ¹³C: Foundational for quantifying proton environments and identifying the 16 unique carbon atoms.

  • 2D COSY: Essential for differentiating the para-substituted tosyl aromatic system (an AA'BB' pattern) from the ortho-substituted anisyl aromatic system (a complex 4-spin multiplet).

  • 2D HSQC & HMBC: HMBC is critical here. Because the central nitrogen and the SO₂ group are NMR-silent, connectivity must be proven through long-range ¹H-¹³C couplings (³J and ⁴J). The N-CH₂ protons will show HMBC correlations to the anisyl C1 and the glycine carbonyl, validating the tertiary amine core.

Workflow Visualization

NMR_Workflow Start Sample Preparation Dissolve 15 mg in DMSO-d6 Acq1D Initial Acquisition 1D 1H NMR at 298 K Start->Acq1D CheckRot Signal Validation Check for Rotamer Broadening Acq1D->CheckRot VTNMR Variable Temp (VT) NMR Elevate to 343 K & Re-shim CheckRot->VTNMR Broad signals (Hindered Rotation) Acq2D 2D NMR Acquisition COSY, HSQC, HMBC CheckRot->Acq2D Sharp signals (Fast Exchange) VTNMR->Acq2D Elucidate Data Processing Structural Elucidation Acq2D->Elucidate

Workflow for NMR acquisition and structural elucidation of tertiary sulfonamides.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates internal checks to ensure data integrity.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of high-purity CAS 432004-28-9 into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex for 30 seconds until complete dissolution is achieved. Validation: The solution must be optically clear; any particulate matter will distort magnetic homogeneity and requires filtration through a PTFE syringe filter.

  • Transfer to a high-precision 5 mm NMR tube.

Step 2: Initial Instrument Tuning & Shimming (298 K)

  • Insert the sample into a ≥400 MHz NMR spectrometer. Lock the field to the deuterium frequency of DMSO.

  • Tune and match the probe for ¹H and ¹³C frequencies.

  • Perform gradient shimming (Z1–Z5). Validation: Acquire a preliminary 1 scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be ≤ 1.0 Hz. If the TMS peak is sharp but the compound's N-CH₂ peak (~4.3 ppm) is broad, the broadening is chemically induced (rotamers), validating the need for Step 3.

Step 3: Variable Temperature (VT) Optimization

  • Gradually increase the probe temperature to 343 K (70 °C) at a rate of 5 K/min to prevent tube stress.

  • Allow the sample to thermally equilibrate for 10 minutes.

  • Re-shim the magnet, as the dielectric constant and density of DMSO change with temperature.

  • Validation: Acquire sequential ¹H spectra 3 minutes apart. Thermal equilibrium is confirmed when two consecutive spectra show identical chemical shifts and line shapes.

Step 4: Comprehensive Data Acquisition (at 343 K)

  • ¹H NMR: Acquire 16–32 scans with a relaxation delay (d1) of 2.0 seconds.

  • ¹³C{¹H} NMR: Acquire 1024–2048 scans with a d1 of 2.0 seconds.

  • 2D COSY: Acquire with 128 t1 increments, 4 scans per increment.

  • 2D HSQC / HMBC: Acquire with 256 t1 increments. For HMBC, optimize the long-range coupling delay for J = 8 Hz (approx. 62.5 ms).

Step 5: Data Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Phase and baseline correct manually. Reference the spectra to TMS (0.00 ppm) or the residual DMSO pentet (2.50 ppm for ¹H, 39.52 ppm for ¹³C).

Expected Data Presentation

The following tables summarize the expected quantitative NMR parameters for CAS 432004-28-9 under the optimized fast-exchange conditions (DMSO-d₆, 343 K).

Table 2: Expected ¹H NMR Assignments (DMSO-d₆, 343 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
~ 12.50br s1H-Glycine -COOH
7.55d2H8.2Tosyl Ar-H (ortho to SO₂)
7.35d2H8.2Tosyl Ar-H (meta to SO₂)
7.30td1H7.8, 1.5Anisyl Ar-H (H-4)
7.25dd1H7.8, 1.5Anisyl Ar-H (H-6)
7.05dd1H8.0, 1.2Anisyl Ar-H (H-3)
6.95td1H7.8, 1.2Anisyl Ar-H (H-5)
4.30s2H-Glycine N-CH₂
3.65s3H-Anisyl O-CH₃
2.40s3H-Tosyl Ar-CH₃
Table 3: Expected ¹³C NMR Assignments (DMSO-d₆, 343 K)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
~ 170.5Quaternary (C=O)Glycine Carbonyl
~ 155.0Quaternary (Ar-C)Anisyl C-O (C2)
~ 143.0Quaternary (Ar-C)Tosyl C-CH₃ (C4)
~ 136.5Quaternary (Ar-C)Tosyl C-SO₂ (C1)
~ 126.0Quaternary (Ar-C)Anisyl C-N (C1)
112.0 – 130.0Methine (Ar-CH)8 distinct aromatic carbons
~ 55.5Primary (CH₃)Anisyl O-CH₃
~ 51.0Secondary (CH₂)Glycine N-CH₂
~ 21.1Primary (CH₃)Tosyl Ar-CH₃

References

  • Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry - ACS Publications.[Link][1]

  • Full article: New sulfonamides containing organometallic-acylhydrazones: synthesis, characterisation and biological evaluation as inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis.[Link][3]

  • Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies. ARKIVOC / ResearchGate.[Link][2]

Sources

Method

Topic: A Systematic Approach to the Single-Crystal Growth of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine for High-Resolution X-ray Diffraction Analysis

An Application Note and Protocol from the Senior Application Scientist Abstract The determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential applic...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential applications in fields such as drug development and materials science. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for such structural elucidation, but its success is entirely contingent on the availability of high-quality single crystals.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic methodologies for growing diffraction-quality single crystals of the target compound, N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Given the compound's specific functional groups—a carboxylic acid, a sulfonamide, a methoxy ether, and two aromatic rings—a multi-pronged screening approach is essential. This guide details field-proven protocols for solubility assessment, slow evaporation, slow cooling, and vapor diffusion techniques, explaining the scientific rationale behind each step to empower the researcher to logically troubleshoot and optimize the crystallization process.

Introduction: The Rationale for Crystallization

N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a substituted N-sulfonylated amino acid. Such compounds are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide group in a wide array of therapeutic agents.[3][4] The molecule possesses multiple hydrogen bond donors and acceptors (carboxylic acid OH and C=O, sulfonamide N-H and O=S=O) as well as aromatic rings capable of π-stacking, suggesting a high propensity for forming a stable, ordered crystalline lattice.[4][5]

However, obtaining a single crystal suitable for SCXRD—typically 0.1 to 0.3 mm in each dimension with minimal internal defects—is often a significant bottleneck.[6] The process is a delicate interplay of thermodynamics and kinetics, requiring the controlled transition from a disordered state in solution to a highly ordered solid state.[7] This application note presents a logical workflow, beginning with a thorough solubility assessment to inform the selection of appropriate solvents and crystallization techniques.

General Workflow for Crystallization Screening

The path from a purified powder to a diffraction-ready crystal is systematic. It begins with understanding the compound's behavior in various solvents and then using that knowledge to apply techniques that slowly and controllably induce supersaturation, the driving force for crystallization.[7]

Crystallization_Workflow cluster_prep Phase 1: Preparation & Screening cluster_methods Phase 2: Crystal Growth Attempts (Parallel Processing) cluster_analysis Phase 3: Analysis & Iteration start Start: Purified Compound (>98% Purity) sol_screen Protocol 1: Solubility Profile Assessment start->sol_screen evap Protocol 2: Slow Evaporation sol_screen->evap Inform solvent selection cool Protocol 3: Slow Cooling sol_screen->cool Inform solvent selection vapor Protocol 4: Vapor Diffusion sol_screen->vapor Inform solvent selection harvest Crystal Harvesting & Mounting evap->harvest cool->harvest vapor->harvest xrd Protocol 5: X-Ray Diffraction harvest->xrd outcome Outcome Evaluation xrd->outcome success Success: High-Quality Data outcome->success Good Crystals troubleshoot Troubleshoot: (Oil, Powder, No Crystals) outcome->troubleshoot Poor/No Crystals troubleshoot->sol_screen Iterate: Try new solvent systems or methods Vapor_Diffusion_Setup cluster_chamber Sealed Outer Chamber (e.g., Jar) cluster_inner Inner Vial (Open) reservoir Reservoir of Anti-Solvent (Volatile) compound_sol Compound dissolved in 'Good' Solvent (Less Volatile) p1->p2 Anti-Solvent Vapor Diffusion p2->p3 Anti-Solvent Vapor Diffusion p3->p4 Anti-Solvent Vapor Diffusion

Figure 2: Schematic of a vapor diffusion (vial-in-vial) setup.

Methodology:

  • Solvent Selection: Choose a solvent pair from your solubility screen:

    • Good Solvent: A solvent that readily dissolves the compound (e.g., Dichloromethane, Ethyl Acetate, Acetone).

    • Anti-Solvent: A solvent in which the compound is insoluble, and which is more volatile (lower boiling point) than the good solvent (e.g., n-Hexane, Diethyl Ether).

  • Prepare a concentrated solution of the compound (5-10 mg) in a minimal amount of the good solvent (e.g., 0.2 mL) in a small, open vial (e.g., a 0.5 mL centrifuge tube with the cap removed).

  • Place this inner vial inside a larger vial or glass jar (the outer chamber).

  • Add 1-2 mL of the anti-solvent to the bottom of the outer chamber, ensuring the liquid level is below the top of the inner vial.

  • Seal the outer chamber tightly with a screw cap or parafilm.

  • Place the setup in a vibration-free location and monitor over several days. Crystals typically form at the interface of the solution in the inner vial.

"Good" Solvent (Compound is Soluble) "Anti-Solvent" (Compound is Insoluble) Rationale
Dichloromethane (BP 40°C)n-Hexane (BP 69°C)Incorrect pairing: Anti-solvent is less volatile.
Tetrahydrofuran (BP 66°C) n-Hexane (BP 69°C) Borderline, but Hexane is slightly less volatile. Better to choose a bigger difference.
Ethyl Acetate (BP 77°C) n-Hexane (BP 69°C) Good Choice: Hexane is more volatile and will diffuse into the ethyl acetate solution.
Acetone (BP 56°C) Diethyl Ether (BP 35°C) Good Choice: Ether is highly volatile and will rapidly diffuse into the acetone solution.
Methanol (BP 65°C) Diethyl Ether (BP 35°C) Excellent Choice: High volatility difference and polarity mismatch.

Table 2: Example solvent pairings for vapor diffusion. The key is that the anti-solvent should be more volatile (generally, a lower boiling point) than the good solvent.

Protocol 5: Crystal Handling and X-ray Diffraction

Rationale: Once suitable crystals have grown, they must be carefully handled and mounted for analysis. Leaving crystals in their mother liquor until the moment of mounting is crucial, as the loss of solvate molecules upon drying can destroy the crystal lattice. [6] Methodology:

  • Selection: Under a microscope, select a crystal with well-defined faces, sharp edges, and no visible cracks or defects. Ideal dimensions are 0.1-0.3 mm.

  • Mounting:

    • Use a cryoloop slightly larger than the crystal.

    • Dip the loop into the mother liquor to pick up the crystal.

    • Quickly wick away excess solvent with the edge of a filter paper.

    • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal. This process, known as cryo-cooling, prevents ice formation and protects the crystal from radiation damage during data collection.

  • Data Collection:

    • Transfer the frozen crystal to the goniometer head of the diffractometer, which is maintained at a low temperature (typically 100 K) by a stream of cold nitrogen gas.

    • Perform an initial screening to assess the crystal's diffraction quality (e.g., spot shape and resolution limit).

    • If the crystal is of sufficient quality, proceed with a full data collection strategy, rotating the crystal in the X-ray beam to capture a complete and redundant set of diffraction data. [8][9]

Troubleshooting Common Crystallization Problems

  • Oiling Out: The compound separates as a liquid phase instead of a solid.

    • Cause: The solution is too supersaturated, or the temperature is too high.

    • Solution: Use a more dilute solution. Try a different solvent or a slower crystallization method like vapor diffusion.

  • Formation of Powder/Microcrystals: Rapid nucleation leads to many small crystals instead of a few large ones.

    • Cause: Supersaturation was achieved too quickly.

    • Solution: Slow down the process. For evaporation, use fewer/smaller holes. For cooling, use better insulation. For vapor diffusion, use a less volatile anti-solvent or place the setup at a lower temperature.

  • No Crystals Form: The solution remains clear.

    • Cause: The solution never reached a sufficient level of supersaturation.

    • Solution: Start with a more concentrated solution. Allow more solvent to evaporate. For cooling, cool to a lower temperature. Try scratching the inside of the vial with a glass rod to create a nucleation site. If available, add a "seed crystal" from a previous experiment. [10]

References

  • Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Slow Evaporation Method. University of Washington, Department of Chemistry. [Link]

  • A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. IUCr Journals. [Link]

  • How to crystallize your sample. KU Leuven, X-ray Core. [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. University of Florida, Department of Chemistry. [Link]

  • Crystallization Techniques. IMSERC, Northwestern University. [Link]

  • Guide for crystallization. University of Angers. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (2023). [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]

  • SOP: CRYSTALLIZATION. York College, CUNY. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion. PMC, NIH. [Link]

  • Crystallisation Techniques. University of Newcastle. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC, NIH. [Link]

  • How to grow crystals for X-ray crystallography. IUCr. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC, NIH. [Link]

  • Synthesis Crystal Structure and Spectral Properties of New Sulfonamides. ResearchGate. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Crystallographic details of sulfonamides 1-6. ResearchGate. [Link]

  • N-(2-methoxyphenyl)-n-[(4-methylphenyl)sulfonyl]glycine. PubChem. [Link]

  • N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. NextSDS. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC, NIH. [Link]

  • X-Ray Diffraction Pattern of Amino Acid. J-STAGE. [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. [Link]

  • Polymorphism in the Crystallization of Glycine. World Academy of Science, Engineering and Technology. [Link]

  • Combining X-Rays and Neutrons to Shed Light in the Conformational Changes in Aminoacids. Biomedical Journal of Scientific & Technical Research. [Link]

  • N-[2-methoxy-5-({[2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl}methyl)phenyl]glycine. ChEBI. [Link]

  • Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).
  • Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. Lunar and Planetary Science XXXIV (2003). [Link]

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. PMC, NIH. [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. [Link]

  • Powder X-ray diffraction (XRD) patterns of amino acidfunctionalized magnetic-chitosan nano-based particles. ResearchGate. [Link]

  • Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. PMC, NIH. [Link]

  • Solubility Properties of Glycine in Aqueous NH4Cl and (NH4)2SO4 Solutions from T = 288.15 K to 308.15 K. Physical Chemistry Research. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Engineering & Processing Management. [Link]

  • Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm (2025). [Link]

  • Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Cardiff University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine .

This compound presents a classic biopharmaceutical challenge: it features a highly lipophilic core (a 2-methoxyphenyl group and a 4-methylphenyl/tosyl group) coupled with an ionizable carboxylic acid moiety. Consequently, it exhibits severe pH-dependent aqueous solubility, often leading to poor bioavailability, precipitation in gastric media, and erratic in vitro assay results. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these limitations.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when diluted in simulated gastric fluid (SGF) or low-pH assay buffers? A1: The carboxylic acid group on the glycine moiety has an estimated pKa of ~3.5 to 4.5. In low-pH environments (pH < pKa), the compound exists primarily in its unionized, highly hydrophobic free-acid form. The strong intermolecular hydrophobic interactions between the tosyl and methoxyphenyl rings drive rapid crystallization and precipitation.

  • Causality & Solution: To prevent this in oral formulations, you must bypass the thermodynamic preference for the crystalline free acid. For in vivo formulations, formulating an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS is highly recommended. HPMCAS maintains supersaturation in the acidic stomach environment by sterically hindering crystal lattice formation, a standard practice in [1].

Q2: I adjusted the pH to 7.4, but the solubility is still insufficient for my high-dose toxicity studies. What is the mechanism here? A2: Even when fully ionized at pH 7.4 (forming a carboxylate anion), the massive hydrophobic bulk of the diaryl-sulfonamide framework limits water solvation. The hydration energy of the single carboxylate is insufficient to overcome the hydrophobic effect of the two aromatic rings.

  • Causality & Solution: You need to physically mask the hydrophobic regions. Cyclodextrin complexation (e.g., Hydroxypropyl-β-cyclodextrin or Captisol®) is highly effective here. The hydrophobic tosyl or methoxyphenyl rings enter the non-polar cavity of the cyclodextrin, while the ionized carboxylate remains in the aqueous exterior, synergistically boosting solubility without altering the drug's covalent structure.

Q3: We want to develop a solid oral dosage form. Should we use the free acid or form a salt? A3: Salt formation is the definitive first-line strategy for [2]. Converting the free acid to a salt (e.g., Meglumine, Tromethamine/TRIS, or Sodium) alters the crystal lattice energy and drastically increases the dissolution rate in the unstirred water layer surrounding the dissolving particle. Meglumine and Tromethamine are particularly recommended as their hydroxyl groups provide additional hydrogen bonding with water, significantly enhancing the hydration rate compared to standard sodium salts [3].

Part 2: Quantitative Data Summary

The following table summarizes the expected solubility gains based on the chosen formulation strategy. Note: Baseline solubility of the free acid at pH 3.0 is typically < 5 µg/mL.

Formulation StrategyExcipient / CounterionExpected Solubility Gain (vs. Free Acid at pH 3)Primary Mechanism of Action
Free Acid (Baseline) None (pH 3.0)1x (Baseline)N/A (High crystal lattice energy, unionized)
pH Adjustment Phosphate Buffer (pH 7.4)10x - 50xIonization of the carboxylic acid to carboxylate
Salt Formation Tromethamine (TRIS)100x - 500xReduced crystal lattice energy; high hydration via -OH groups
Complexation 20% w/v HP-β-CD (pH 7.4)500x - 1000xEncapsulation of lipophilic aromatic rings in hydrophobic cavity
Amorphous Solid Dispersion HPMCAS (1:3 ratio)200x - 400xDisruption of crystal lattice; polymer-induced steric hindrance

Part 3: Experimental Protocols

Protocol 1: In Situ Salt Screening & pH-Solubility Profiling

This self-validating protocol determines the optimal counterion for salt formation while simultaneously mapping the pH-solubility profile.

  • Preparation: Weigh 5.0 mg of the N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine free acid into a series of 2 mL glass HPLC vials.

  • Media Addition: Add 1.0 mL of aqueous media to the vials. Use a range of pH buffers (pH 1.2, 4.5, 6.8, 7.4) and 1M solutions of basic counterions (Sodium Hydroxide, Meglumine, Tromethamine).

  • Agitation: Vortex each vial for 2 minutes, followed by bath sonication for 15 minutes at 25°C to ensure complete wetting of the hydrophobic powder.

  • Equilibration: Incubate the vials on a rotary shaker at 37°C for 24 hours. Causality: 24 hours is required to ensure thermodynamic equilibrium is reached and to observe any potential disproportionation of the salt back to the free acid.

  • Separation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet undissolved material.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the PTFE membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via RP-HPLC with UV detection (typically at ~254 nm for the tosyl/methoxyphenyl chromophores).

Protocol 2: Preparation of Spray-Dried Amorphous Solid Dispersion (ASD)

This protocol outlines the generation of an ASD to maintain supersaturation in low-pH environments.

  • Solvent Selection: Dissolve the API and HPMCAS (1:3 w/w ratio) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) to achieve a 5% w/v total solids concentration.

  • Spray Drying: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using a peristaltic pump.

  • Thermal Parameters: Set the inlet temperature to 80°C and adjust the aspirator/pump speed to achieve an outlet temperature of ~45°C. Causality: The outlet temperature must be high enough to flash off the solvent but strictly below the glass transition temperature (Tg) of the polymer to prevent particle fusion and recrystallization.

  • Collection & Secondary Drying: Collect the resulting powder from the cyclone. Dry the powder in a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Validation: Verify the amorphous state using Powder X-Ray Diffraction (pXRD). A successful ASD will exhibit a broad "halo" rather than the sharp Bragg peaks characteristic of the crystalline free acid.

Part 4: Formulation Decision Matrix

FormulationWorkflow Start N-(2-methoxyphenyl)-N- [(4-methylphenyl)sulfonyl]glycine (Poor Aqueous Solubility) pH_Check Is physiological pH (7.4) acceptable for target profile? Start->pH_Check Salt_Form Salt Formation Screening (TRIS, Meglumine, Sodium) pH_Check->Salt_Form Yes (Ionized Carboxylate) Low_pH Requires Solubility in Low pH (e.g., Gastric Media) pH_Check->Low_pH No (Unionized Free Acid) Success Enhanced Bioavailability & Dissolution Rate Salt_Form->Success Complex Cyclodextrin Complexation (HP-β-CD / Captisol) Low_pH->Complex Liquid / Injectable ASD Amorphous Solid Dispersion (Spray Drying with HPMCAS) Low_pH->ASD Solid Oral Dosage Complex->Success ASD->Success

Caption: Decision matrix for enhancing the aqueous solubility of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

References

  • Havel, H. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Available at:[Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at:[Link]

  • David, S. (2005). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]

Optimization

resolving NMR signal overlap in N-(2-methoxyphenyl)-N-tosylglycine spectra

Welcome, researchers. This guide is designed to serve as a dedicated resource for resolving common challenges encountered during the NMR analysis of N-(2-methoxyphenyl)-N-tosylglycine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for resolving common challenges encountered during the NMR analysis of N-(2-methoxyphenyl)-N-tosylglycine. As a molecule containing multiple aromatic systems and flexible moieties, its ¹H NMR spectrum frequently presents issues with signal overlap, complicating structural verification and purity assessment. In my role as a Senior Application Scientist, I have synthesized field-proven troubleshooting strategies and foundational principles to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when analyzing N-(2-methoxyphenyl)-N-tosylglycine by NMR spectroscopy.

Q1: Why are the aromatic signals in my ¹H NMR spectrum of N-(2-methoxyphenyl)-N-tosylglycine so overlapped?

A1: The signal overlap arises primarily from the structural properties of the molecule. You have two distinct aromatic rings: the p-toluenesulfonyl (tosyl) group and the 2-methoxyphenyl group. Protons on these rings resonate in a similar region of the spectrum, typically between 6.8 and 8.0 ppm.[1][2][3]

  • Tosyl Group: This group typically presents as a relatively simple AA'BB' system, which should resolve into two distinct doublets, each integrating to 2H.

  • 2-Methoxyphenyl Group: This ortho-disubstituted ring has four non-equivalent protons. Their proximity and differing electronic environments result in complex splitting patterns (multiplets) that are very likely to overlap with each other and with the signals from the tosyl group.[3]

This "accidental equivalence," where non-equivalent protons have very similar chemical shifts, is the root cause of the poor resolution in the aromatic region of a standard 1D spectrum.[4]

Q2: What are the simplest adjustments I can make to my experiment to try and resolve this overlap?

A2: Before resorting to more complex experiments, simple changes to the sample environment can often resolve or reduce signal overlap. These methods work by subtly altering the intermolecular interactions and molecular conformations, which in turn affects the chemical shifts of the protons.[5][6]

  • Change the Solvent: The choice of deuterated solvent has a significant impact on chemical shifts.[7][8] If you are using a standard solvent like CDCl₃, switching to a solvent with different properties, such as DMSO-d₆ or benzene-d₆, can induce differential shifts in your signals. Benzene-d₆ is particularly effective due to its magnetic anisotropy, which can cause significant upfield or downfield shifts depending on the spatial relationship of the protons to the solvent molecules.

  • Vary the Temperature (VT-NMR): Acquiring spectra at different temperatures (e.g., from 298 K up to 323 K or down to 273 K) can resolve overlapping signals.[9] Temperature changes alter the populations of different molecular conformations and can affect hydrogen bonding.[6][10] Since the protons on the two rings may respond differently to these changes, their signals can move apart, improving resolution.[9]

Q3: I've tried changing the solvent and temperature, but the aromatic region is still ambiguous. What is the definitive next step?

A3: When simple methods are insufficient, the most powerful solution is to move from one-dimensional to two-dimensional (2D) NMR spectroscopy.[11] 2D NMR spreads the signals across a second frequency dimension, providing the necessary resolution to untangle even severely overlapped spectra.[12][13] The two most critical experiments to start with are COSY and HSQC .

  • dot

    Troubleshooting_Workflow cluster_start Initial Analysis cluster_problem Problem Identification cluster_simple Basic Troubleshooting cluster_advanced Advanced Techniques Start Acquire 1D ¹H NMR Spectrum Problem Are Aromatic Signals Overlapped? Start->Problem Solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) Problem->Solvent Yes Resolved Signals Resolved Assignment Complete Problem->Resolved No Temp Vary Temperature (VT-NMR) Solvent->Temp Still Overlapped COSY Run 2D COSY (H-H Connectivity) Temp->COSY Still Overlapped HSQC Run 2D HSQC (C-H Correlation) COSY->HSQC HMBC Run 2D HMBC (Long-Range C-H) HSQC->HMBC HMBC->Resolved

    Caption: Troubleshooting workflow for NMR signal overlap.

Q4: How do I choose between different 2D NMR experiments like COSY, HSQC, and HMBC for this molecule?

A4: Each experiment provides a unique type of information. Using them in combination allows for a complete and unambiguous assignment of your molecule's structure.

  • Start with COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows which protons are coupled to each other, typically through 2 or 3 bonds.[14] It is the fastest way to map out the spin systems. For your molecule, you would expect to see correlations connecting the four protons of the 2-methoxyphenyl ring and a separate correlation between the two doublets of the tosyl ring.

  • Use HSQC (Heteronuclear Single Quantum Coherence) for Dispersal: This is a heteronuclear experiment that correlates each proton signal to the carbon it is directly attached to.[11] Because the ¹³C chemical shift range is much wider (~200 ppm) than the ¹H range (~12 ppm), protons that overlap in the 1D spectrum can be resolved in the second dimension if their attached carbons have different shifts.[12] This is extremely effective for separating the crowded aromatic proton signals.

  • Use HMBC (Heteronuclear Multiple Bond Correlation) to Connect Fragments: This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for confirming the overall structure. For example, you can confirm the assignment of the methoxy group by observing a correlation from the methoxy protons (~3.8 ppm) to the carbon of the aromatic ring to which it is attached (~150-160 ppm).

  • dot

    Correlation_Types cluster_mol N-(2-methoxyphenyl)-N-tosylglycine H_Gly Glycine CH₂ H_Aryl_A Aryl Proton A H_Gly->H_Aryl_A NOESY (Through-Space) H_Methoxy Methoxy OCH₃ H_Methoxy->H_Aryl_A NOESY (Through-Space) H_Aryl_B Aryl Proton B H_Aryl_A->H_Aryl_B COSY (J-Coupling) H_Tosyl_Ortho Tosyl Ortho H H_Tosyl_Meta Tosyl Meta H H_Tosyl_Ortho->H_Tosyl_Meta COSY (J-Coupling)

    Caption: Conceptual diagram of NMR correlations.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Variable Temperature (VT) NMR Study

This protocol is designed to resolve overlapping signals by acquiring spectra at multiple temperatures.

  • Sample Preparation: Prepare a sample of N-(2-methoxyphenyl)-N-tosylglycine in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) at a concentration of 10-20 mg/0.6 mL. Ensure the solvent is appropriate for the desired temperature range.

  • Instrument Setup:

    • Insert the sample into the spectrometer and allow it to equilibrate to the standard probe temperature (e.g., 298 K).

    • Lock and shim the instrument as standard.

    • Load a standard ¹H acquisition experiment.

  • Data Acquisition:

    • Acquire a reference spectrum at 298 K.

    • Set the spectrometer to a new temperature, for example, 313 K. Allow the sample to fully equilibrate for at least 5-10 minutes.

    • Re-shim the sample, as magnetic field homogeneity is temperature-dependent.

    • Acquire the spectrum.

    • Repeat this process in steps (e.g., 10-15 K increments) across the desired range (e.g., 283 K to 323 K).

  • Data Analysis:

    • Process all spectra uniformly (e.g., same phasing and baseline correction).

    • Stack the spectra in an NMR processing software.

    • Track the chemical shift of each signal as a function of temperature to identify signals that have separated.[9]

Protocol 2: Acquiring and Interpreting a 2D ¹H-¹H COSY Spectrum

This protocol will establish proton-proton coupling networks, which is essential for assigning the aromatic spin systems.

  • Sample Preparation: Use the same sample prepared for 1D NMR.

  • Instrument Setup:

    • After acquiring a standard ¹H spectrum, load a standard COSY pulse program (e.g., cosygpqf on a Bruker system).

    • The experiment will automatically use the spectral width and transmitter offset from the ¹H spectrum.

  • Data Acquisition:

    • Set the number of increments in the indirect dimension (F1) to at least 256 for good resolution.

    • Set the number of scans per increment (e.g., 2, 4, or 8) depending on the sample concentration.

    • Start the acquisition. A typical COSY experiment may take from 15 minutes to an hour.

  • Data Analysis:

    • Process the 2D data using a sine-squared window function in both dimensions followed by a 2D Fourier Transform.

    • The resulting spectrum will show the 1D ¹H spectrum along the diagonal.

    • Cross-peaks (off-diagonal signals) indicate that the two protons at the corresponding F2 (horizontal) and F1 (vertical) frequencies are J-coupled.

    • Trace the connectivity: start with a well-resolved signal on the diagonal and "walk" along the cross-peaks to identify all protons in that spin system. For example, find a doublet for the tosyl group and use its cross-peak to find the other coupled doublet.

Data Summary Table

The following table summarizes the expected chemical shifts for the key functional groups in N-(2-methoxyphenyl)-N-tosylglycine, typically observed in CDCl₃. Actual values may vary based on solvent and concentration.[3][15][16][17]

Proton Group Expected Chemical Shift (ppm) Multiplicity Integration Notes
Tosyl-CH₃~2.4Singlet3HDiagnostic for the tosyl group.
Methoxy-OCH₃~3.8Singlet3HDiagnostic for the methoxy group.
Glycine-CH₂~4.5 - 5.0Singlet2HChemical shift can be sensitive to solvent and conformation.
2-Methoxyphenyl H6.8 - 7.5Multiplet4HOften complex and overlapped.
Tosyl H (ortho to SO₂)7.7 - 7.9Doublet2HTypically the most downfield aromatic signals.
Tosyl H (meta to SO₂)7.2 - 7.4Doublet2H
Carboxylic Acid-OH9.0 - 12.0Broad Singlet1HOften not observed or very broad; exchangeable with trace water.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • Types of 2D NMR. (n.d.). Chemistry.co.il. Retrieved March 21, 2026, from [Link]

  • Kumar, P., et al. (2023). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • Accidentally Overlapping Signals. (2025, August 15). Fiveable. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. [Link]

  • Williamson, R. T. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]

  • Shashank, M. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Gidaro, M. C., et al. (2017). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules. [Link]

  • Two-dimensional NMR. (n.d.). University of Regensburg. Retrieved March 21, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2025, January 22). Chemistry LibreTexts. [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved March 21, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. [Link]

  • Wöhnert, J., et al. (1999). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society. [Link]

  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. [Link]

  • McDermott, A. E. (2009). NMR at Low and Ultra-Low Temperatures. Accounts of Chemical Research. [Link]

  • Variable Temperature NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved March 21, 2026, from [Link]

  • How does temperature control happen in NMR spectroscopy? (2024, April 17). Reddit. [Link]

  • Reporting Overlapping Signals in 1H NMR. (2023, April 19). Reddit. [Link]

  • Cavagnero, S., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance. [Link]

  • NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • NMR Database of Lignin and Cell Wall Model Compounds. (n.d.). USDA. Retrieved March 21, 2026, from [Link]

  • Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]

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  • Nngcontent-ng-c87454734="" class="ng-star-inserted">1,N2-bis[(4-methoxyphenyl)methylene]-1,2-ethanediamine. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and N-benzyl-N-tosylglycine as Potential mPGES-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of mPGES-1 in Inflammation Inflammation is a complex biological response to harmful stimuli, and prostaglandin E2 (PGE2) is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of mPGES-1 in Inflammation

Inflammation is a complex biological response to harmful stimuli, and prostaglandin E2 (PGE2) is a key mediator in this process, contributing to pain, fever, and swelling.[1][2] The biosynthesis of PGE2 involves a cascade of enzymatic reactions, with microsomal prostaglandin E synthase-1 (mPGES-1) acting as a crucial terminal enzyme.[3][4] mPGES-1 converts prostaglandin H2 (PGH2), produced by cyclooxygenase (COX) enzymes, into PGE2.[5] The expression of mPGES-1 is often induced by pro-inflammatory signals, making it a highly attractive target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][4] This guide provides a comparative analysis of two N-substituted glycine derivatives, N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and N-benzyl-N-tosylglycine, as potential inhibitors of mPGES-1.

While direct head-to-head experimental data for these two specific compounds is not available in the current literature, this guide will leverage structure-activity relationship (SAR) studies of analogous compounds to provide a scientifically grounded comparison of their potential efficacy.

The mPGES-1 Signaling Pathway

The enzymatic cascade leading to PGE2 production is a well-defined pathway. It begins with the release of arachidonic acid from the cell membrane, followed by its conversion to PGH2 by COX enzymes. mPGES-1 then catalyzes the final step of PGE2 synthesis.

mPGES1_pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2 cPLA₂ COX COX-1/COX-2 mPGES1 mPGES-1 Inhibitor1 N-(2-methoxyphenyl)-N-tosylglycine Inhibitor1->mPGES1 Inhibition Inhibitor2 N-benzyl-N-tosylglycine Inhibitor2->mPGES1

Caption: The mPGES-1 signaling pathway and points of inhibition.

Comparative Efficacy: A Structure-Activity Relationship Perspective

In the absence of direct comparative studies, we can infer the potential efficacy of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and N-benzyl-N-tosylglycine by examining the SAR of related N-substituted glycine derivatives as mPGES-1 inhibitors.

The core structure of both molecules is an N-tosylglycine. The key difference lies in the substituent on the glycine nitrogen: a 2-methoxyphenyl group versus a benzyl group.

FeatureN-(2-methoxyphenyl)-N-tosylglycineN-benzyl-N-tosylglycine
N-Substituent 2-methoxyphenyl (Aromatic)Benzyl (Arylalkyl)
Potential for H-bonding Methoxy group oxygenNone
Steric Hindrance Potentially higher due to ortho-substituentLess hindered
Electronic Effects Methoxy group is electron-donatingBenzyl group is weakly electron-withdrawing

N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine:

SAR studies on related N-aryl-N-sulfonyl amino acid derivatives have indicated that the nature and position of substituents on the N-aryl ring significantly influence inhibitory potency against mPGES-1. The presence of a lipophilic group on the N-phenyl ring is often favorable for activity. The 2-methoxy group in this compound is moderately lipophilic and can also act as a hydrogen bond acceptor, which could potentially lead to additional interactions within the enzyme's active site.

N-benzyl-N-tosylglycine:

The N-benzyl group introduces a flexible lipophilic moiety. While less explored in the context of N-tosylglycine mPGES-1 inhibitors compared to N-aryl analogs, the benzyl group is a common substituent in many enzyme inhibitors. Its flexibility allows it to adopt various conformations to fit into hydrophobic pockets within the active site.

Plausible Efficacy Comparison:

Based on the available literature for broader classes of mPGES-1 inhibitors, it is plausible that the N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine might exhibit higher potency. This is because the N-aryl scaffold has been more extensively and successfully explored for mPGES-1 inhibition, and the substituted phenyl ring offers more opportunities for specific interactions within the active site compared to the more conformationally flexible and less decorated benzyl group. However, without direct experimental data, this remains a hypothesis based on SAR trends of related compound series.

Experimental Protocols for Efficacy Determination

To definitively compare the efficacy of these two compounds, standardized in vitro assays are essential. The following are detailed protocols for a cell-free enzymatic assay and a cell-based assay for measuring mPGES-1 inhibition.

Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of mPGES-1 in a microsomal preparation.[5][6]

Workflow:

cell_free_workflow Start Start Prepare_microsomes Prepare Microsomes from IL-1β-stimulated A549 cells Start->Prepare_microsomes Preincubate Pre-incubate Microsomes with Inhibitor Prepare_microsomes->Preincubate Add_PGH2 Add PGH2 Substrate Preincubate->Add_PGH2 Incubate Incubate (e.g., 1 min, 4°C) Add_PGH2->Incubate Stop_reaction Stop Reaction (e.g., with SnCl₂) Incubate->Stop_reaction Detect_PGE2 Detect PGE2 (LC-MS/MS or ELISA) Stop_reaction->Detect_PGE2 End End Detect_PGE2->End cell_based_workflow Start Start Culture_cells Culture A549 Cells Start->Culture_cells Stimulate_cells Stimulate with IL-1β Culture_cells->Stimulate_cells Treat_cells Treat with Inhibitor Stimulate_cells->Treat_cells Incubate Incubate (e.g., 24h) Treat_cells->Incubate Collect_supernatant Collect Supernatant Incubate->Collect_supernatant Quantify_PGE2 Quantify PGE2 (ELISA) Collect_supernatant->Quantify_PGE2 End End Quantify_PGE2->End

Sources

Comparative

Validation of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine as a Sulfonamide Inhibitor: A Comparative Guide

This guide provides a comprehensive framework for the experimental validation of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a novel N-substituted glycine sulfonamide, as a potential sulfonamide inhibitor. G...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the experimental validation of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a novel N-substituted glycine sulfonamide, as a potential sulfonamide inhibitor. Given the limited publicly available data on this specific compound, we will treat it as a lead candidate and outline a rigorous validation workflow. This document will compare its hypothetical performance metrics against established sulfonamide inhibitors, offering researchers, scientists, and drug development professionals a detailed roadmap for characterization.

Introduction to N-substituted Glycine Sulfonamides and Their Therapeutic Potential

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of several classes of drugs.[1] Historically, sulfonamides have been pivotal as antibacterial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This disruption of folate biosynthesis leads to a bacteriostatic effect.[3] More recently, the therapeutic applications of sulfonamides have expanded significantly, with derivatives showing inhibitory activity against other enzyme classes, most notably carbonic anhydrases (CAs).[4][5] Inhibition of specific CA isoforms has therapeutic implications in conditions like glaucoma, epilepsy, and certain types of cancer.[4][6]

N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine represents a class of N-substituted glycine sulfonamides. The incorporation of a glycine moiety can modulate the physicochemical properties of the parent sulfonamide, potentially influencing its solubility, cell permeability, and pharmacokinetic profile.[7][8] The validation of such a novel compound requires a multi-faceted approach, encompassing biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Experimental Validation Workflow

A systematic validation process is crucial to characterize a novel inhibitor.[9] This involves a tiered approach, starting with in vitro biochemical assays to confirm target engagement and potency, followed by cell-based assays to assess efficacy in a more physiologically relevant context and to evaluate potential cytotoxicity.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation cluster_2 Lead Optimization biochem_assays Enzyme Inhibition Assays (DHPS & Carbonic Anhydrase) kinetics Kinetic Analysis (IC50 & Ki Determination) biochem_assays->kinetics moa Mechanism of Action Studies (e.g., Lineweaver-Burk Plots) kinetics->moa sar Structure-Activity Relationship (SAR) moa->sar antibacterial Antibacterial Susceptibility Testing (MIC & MBC Determination) cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) antibacterial->cytotoxicity cytotoxicity->sar adme In Silico/In Vitro ADME sar->adme

Fig. 1: A generalized workflow for the validation of a novel sulfonamide inhibitor.
Biochemical Assays: Target Engagement and Potency

The initial step is to determine if N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine inhibits the activity of its putative enzyme targets. For a sulfonamide, the primary candidates are DHPS and various isoforms of carbonic anhydrase.

2.1.1. Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay quantifies the enzymatic activity of DHPS and the inhibitory effect of the test compound. A common method is a continuous, coupled spectrophotometric assay.[10][11]

  • Principle: The product of the DHPS-catalyzed reaction, dihydropteroate, is reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR). This reduction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[10] The rate of decrease in absorbance is directly proportional to the DHPS activity.

  • Experimental Protocol:

    • Reagent Preparation:

      • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.[10]

      • Enzyme Mix: Recombinant DHPS and an excess of recombinant DHFR in assay buffer.

      • Substrate/Cofactor Mix: p-Aminobenzoic acid (pABA) and NADPH in assay buffer.

      • Inhibitor Stock: Prepare a 10 mM stock solution of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in DMSO and create serial dilutions.

    • Assay Procedure (96-well plate format):

      • To each well, add the assay buffer and the inhibitor at various concentrations. Include a "no inhibitor" control with DMSO.

      • Add the enzyme mix to all wells and pre-incubate at 37°C for 5-10 minutes.

      • Initiate the reaction by adding the substrate/cofactor mix.

      • Immediately monitor the decrease in absorbance at 340 nm in a kinetic plate reader.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

      • Calculate the percentage of inhibition relative to the "no inhibitor" control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]

2.1.2. Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity against different CA isoforms (e.g., hCA I, II, IX, and XII) should be assessed to determine potency and selectivity. A widely used method is the stopped-flow assay that measures the inhibition of CO₂ hydration.[12][13]

  • Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The resulting change in pH due to the formation of bicarbonate and protons is monitored using a pH indicator.

  • Experimental Protocol:

    • Reagent Preparation:

      • Buffer: Tris-HCl buffer.

      • Enzyme: Purified CA isoform.

      • Substrate: CO₂-saturated water.

      • Inhibitor: N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in a suitable solvent (e.g., DMSO).

    • Assay Procedure:

      • The enzyme and inhibitor are pre-incubated.

      • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in a stopped-flow instrument.

      • The change in absorbance of the pH indicator is monitored over time to determine the initial reaction rate.

    • Data Analysis:

      • The inhibition constant (Ki) is determined by fitting the data of reaction rates versus inhibitor concentration to the appropriate inhibition equations.[14][15]

Cell-Based Assays: Efficacy and Cytotoxicity

Cell-based assays provide a more physiologically relevant system to evaluate the compound's activity, taking into account cell permeability and potential off-target effects.[16][17][18]

2.2.1. Antibacterial Susceptibility Testing

The antibacterial efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[19][20] The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.[19]

  • Experimental Protocol (Broth Microdilution):

    • Prepare a standardized bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth).

    • In a 96-well plate, perform serial dilutions of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

    • Inoculate each well with the bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration where no visible growth is observed.

    • To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar after incubation.

2.2.2. Cytotoxicity Assay (MTT/XTT Assay)

It is crucial to assess the compound's toxicity towards mammalian cells to determine its therapeutic window. The MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.[18][21][22]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[18][21] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[18]

  • Experimental Protocol (XTT Assay):

    • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine for a specified period (e.g., 24-48 hours).

    • Add the XTT reagent to each well and incubate.

    • Measure the absorbance of the formazan product using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration).

Comparative Analysis

To contextualize the validation data, the performance of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine should be compared against well-characterized sulfonamide inhibitors.

Table 1: Hypothetical Biochemical Inhibition Profile Comparison

CompoundTargetIC50 (nM)Ki (nM)Inhibition Type
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine DHPS (S. aureus) [Experimental Value][Experimental Value][Determined]
SulfamethoxazoleDHPS (S. aureus)1,500 - 3,000~1,000Competitive
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine hCA II [Experimental Value][Experimental Value][Determined]
AcetazolamidehCA II~12~8Non-competitive
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine hCA IX [Experimental Value][Experimental Value][Determined]
AcetazolamidehCA IX~25~15Non-competitive

Note: Values for established inhibitors are approximate and can vary based on assay conditions. The data for the novel compound are to be determined experimentally.

Table 2: Hypothetical Cellular Activity Comparison

CompoundOrganism/Cell LineMIC (µg/mL)CC50 (µM)Selectivity Index (CC50/MIC)
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine S. aureus [Experimental Value]
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine E. coli [Experimental Value]
SulfamethoxazoleS. aureus1 - 4>100>25-100
SulfamethoxazoleE. coli8 - 64>100>1.5-12.5
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine HeLa [Experimental Value]

Note: The Selectivity Index provides a measure of the compound's specificity for bacterial cells over mammalian cells.

Mechanism of Action Studies

Understanding how an inhibitor interacts with its target enzyme is a critical aspect of its validation.[23]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E + P P Product E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 + P ESI2 Enzyme-Substrate-Inhibitor Complex (Inactive) ES2->ESI2 + I EI2->ESI2 + S P2 Product

Fig. 2: Simplified diagrams of competitive and non-competitive inhibition mechanisms.

Kinetic studies can be performed by measuring the enzyme activity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data can be analyzed using Lineweaver-Burk or other graphical plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[24][25] For competitive inhibitors, the apparent Km increases while Vmax remains unchanged. For non-competitive inhibitors, Vmax decreases while Km remains unchanged.[26]

Conclusion

The validation of a novel sulfonamide inhibitor like N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a rigorous, multi-step process. By systematically applying the biochemical and cell-based assays outlined in this guide, researchers can thoroughly characterize its inhibitory profile. A comprehensive understanding of its potency (IC50/Ki), cellular efficacy (MIC), safety (CC50), and mechanism of action is essential for determining its potential as a therapeutic agent. The comparative analysis against established drugs provides a crucial benchmark for evaluating its novelty and potential advantages. This structured approach ensures that only the most promising candidates, with a well-defined and validated profile, advance in the drug discovery pipeline.

References

  • EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Available from: [Link].

  • Dassault Systèmes. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Available from: [Link].

  • MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. 2023. Available from: [Link].

  • BosterBio. IC50, EC50 and Kd: What is the Difference and Why Do They matter?. 2025. Available from: [Link].

  • IMR Press. Inhibition of carbonic anhydrase II by sulfonamide derivatives. 2021. Available from: [Link].

  • Semantic Scholar. MTT assay to evaluate the cytotoxic potential of a drug. 2017. Available from: [Link].

  • Journal of University of Babylon for Pure and Applied Sciences. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. 2023. Available from: [Link].

  • Hindawi. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available from: [Link].

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. 2024. Available from: [Link].

  • ResearchGate. Novel Antimicrobial Agents: From Synthetic Design to In Vitro and In Silico Insights. 2025. Available from: [Link].

  • PubMed. Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. 2015. Available from: [Link].

  • ResearchGate. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Available from: [Link].

  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. 2019. Available from: [Link].

  • ACS Publications. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. 2014. Available from: [Link].

  • Taylor & Francis Online. A class of sulfonamides as carbonic anhydrase I and II inhibitors. 2016. Available from: [Link].

  • National Institutes of Health. Replacing sulfa drugs with novel DHPS inhibitors. Available from: [Link].

  • SCIRP. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. 2021. Available from: [Link].

  • National Institutes of Health. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. 2021. Available from: [Link].

  • MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. 2023. Available from: [Link].

  • ResearchGate. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. 2015. Available from: [Link].

  • MDPI. In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. 2025. Available from: [Link].

  • National Institutes of Health. Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. Available from: [Link].

  • National Institutes of Health. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class. Available from: [Link].

  • National Institutes of Health. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link].

  • National Institutes of Health. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available from: [Link].

  • ACS Publications. Discovery of Glycine Sulfonamides as Dual Inhibitors of sn-1-Diacylglycerol Lipase α and α/β-Hydrolase Domain 6. 2014. Available from: [Link].

  • MDPI. New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. 2022. Available from: [Link].

  • National Institutes of Health. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. 2025. Available from: [Link].

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  • PLOS One. A novel synthetic flavonoid with potent antibacterial properties: In vitro activity and proposed mode of action. 2018. Available from: [Link].

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Validation

benchmarking N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in high-throughput screening

An objective comparison of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of benchmarking this compound in a high-throughput screening (HTS) campaign, offering a framework for evaluating novel chemical entities.

The Strategic Imperative of Benchmarking in High-Throughput Screening

In the landscape of drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive compounds from vast chemical libraries. The success of any HTS campaign, however, does not solely rely on the identification of "hits," but on the rigorous validation and characterization of these initial findings. This is where the practice of benchmarking becomes indispensable. By comparing a novel compound, such as N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, against well-characterized reference compounds, researchers can:

  • Validate Assay Performance: Ensure the assay is running optimally and can reliably detect the expected biological activity.

  • Establish a Baseline for Potency and Efficacy: Quantify the activity of a new compound relative to established standards.

  • Assess Selectivity and Specificity: Determine if the compound's effect is specific to the intended target or if it interacts with other cellular components, leading to potential off-target effects.

  • Gain Mechanistic Insights: Compare the compound's profile to benchmarks with known mechanisms of action to form early hypotheses about its mode of action.

This guide will use N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine as a case study to illustrate the process of benchmarking in an HTS workflow designed to identify inhibitors of a hypothetical kinase, "Kinase X," which plays a crucial role in an inflammatory signaling pathway.

Selection of Comparator Compounds: Setting the Gold Standard

The selection of appropriate comparator compounds is a critical first step in designing a robust benchmarking study. For our hypothetical HTS campaign targeting Kinase X, we will include the following:

  • Positive Control: A known, potent inhibitor of Kinase X. For the purpose of this guide, we will use a well-characterized, albeit structurally distinct, kinase inhibitor, TG100-115 , a selective PI3Kγ/PI3Kδ inhibitor.[1][2][3] While not a direct inhibitor of our hypothetical Kinase X, its well-documented inhibitory activity in kinase assays serves as an excellent control for assay performance.

  • Negative Control: A compound structurally similar to the test compound but known to be inactive against the target. This helps to identify any non-specific effects arising from the chemical scaffold. For this guide, a close structural analog of our lead compound will be used.

  • Broad-Spectrum Kinase Inhibitor: A non-selective inhibitor, such as Staurosporine , to understand the selectivity profile of our test compound.

A High-Throughput Screening Campaign for Kinase X Inhibitors

The following sections detail the experimental protocols for a comprehensive HTS campaign to benchmark N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

Assay Principle: A Fluorescence-Based Kinase Assay

The primary HTS will utilize a fluorescence-based assay that measures the phosphorylation of a peptide substrate by Kinase X. The assay relies on the principle of fluorescence polarization (FP). A fluorescently labeled peptide substrate, when phosphorylated by Kinase X, is bound by a phosphospecific antibody. This binding results in a larger molecular complex that tumbles slower in solution, leading to an increase in the fluorescence polarization signal. Inhibitors of Kinase X will prevent substrate phosphorylation, resulting in a low FP signal.

Experimental Workflow

Caption: High-throughput screening workflow for hit identification and lead prioritization.

Detailed Experimental Protocols

1. Primary High-Throughput Screen (Single-Point)

  • Objective: To identify initial "hits" from a large compound library that inhibit Kinase X activity.

  • Procedure:

    • Using an acoustic liquid handler, dispense 50 nL of each test compound, positive control (TG100-115), and negative control (DMSO) into a 384-well assay plate to a final concentration of 10 µM.

    • Add 5 µL of Kinase X enzyme solution (final concentration 5 nM) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of a solution containing the fluorescently labeled peptide substrate (final concentration 100 nM) and ATP (final concentration 10 µM, at the Km for ATP).

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of stop/detection solution containing a phosphospecific antibody and EDTA to quench the kinase reaction.

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence polarization on a suitable plate reader.

2. Dose-Response Analysis and IC50 Determination

  • Objective: To determine the potency (IC50) of the hit compounds.

  • Procedure:

    • Perform a serial dilution of the hit compounds, including N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and the positive control, typically in a 10-point, 3-fold dilution series starting from 100 µM.

    • Repeat the kinase assay as described above with the diluted compounds.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

3. Counter-Screening for Assay Interference

  • Objective: To identify compounds that interfere with the assay technology rather than directly inhibiting the enzyme.

  • Procedure:

    • Perform the assay in the absence of Kinase X to identify compounds that cause a change in the fluorescence polarization signal.

    • Perform the assay with a pre-phosphorylated substrate to identify compounds that disrupt the antibody-phosphopeptide interaction.

Data Analysis and Comparative Benchmarking

The following tables present hypothetical data from our HTS campaign, comparing N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine to our selected benchmarks.

Table 1: Primary HTS and Dose-Response Data

CompoundPrimary Screen Inhibition @ 10 µM (%)IC50 (µM)
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine85.21.5
TG100-115 (Positive Control)95.80.25
Inactive Analog (Negative Control)2.1> 100
Staurosporine (Broad-Spectrum Inhibitor)99.50.01

Table 2: Kinase Selectivity Profile

CompoundKinase X IC50 (µM)Kinase Y IC50 (µM)Kinase Z IC50 (µM)Selectivity (Y/X)Selectivity (Z/X)
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine1.525.8> 5017.2> 33.3
TG100-1150.255.215.120.860.4
Staurosporine0.010.050.0252
  • Potency: N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine demonstrates potent inhibition of Kinase X with an IC50 of 1.5 µM. While less potent than the positive control TG100-115 and the broad-spectrum inhibitor Staurosporine, it represents a promising starting point for lead optimization.

  • Selectivity: The compound exhibits good selectivity for Kinase X over other kinases in the panel, with a greater than 17-fold selectivity against Kinase Y and over 33-fold against Kinase Z. This is a desirable characteristic, as it may lead to fewer off-target effects.

Visualizing the Cellular Context: A Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Inflammatory Signaling Pathway Ligand Inflammatory Ligand Receptor Receptor Ligand->Receptor Kinase_X Kinase X Receptor->Kinase_X N-(2-methoxyphenyl)-N- [(4-methylphenyl)sulfonyl]glycine Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Hypothetical inflammatory signaling pathway inhibited by N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking a novel compound, N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, in a high-throughput screening campaign. Through a systematic process of primary screening, dose-response analysis, and counter-screening, and by comparing its performance to well-defined benchmarks, we can confidently assess its potential as a therapeutic lead.

The hypothetical data presented herein suggests that N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a potent and selective inhibitor of our target, Kinase X. The next steps in the drug discovery pipeline would involve:

  • Mechanism of Action Studies: To determine if the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to improve potency and selectivity.

  • Cell-Based Assays: To confirm the compound's activity in a more physiologically relevant context.

  • ADME/Tox Studies: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

By following a rigorous and well-documented benchmarking strategy, researchers can increase the probability of success in the long and challenging process of drug discovery and development.

References

  • TG100-115 | PI3Kγ/PI3Kδ Inhibitor | MedChemExpress.

  • PI3Kγ/δ inhibitor | CAS 677297-51-7 | Buy TG100-115 from Supplier InvivoChem.

  • Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed.

  • TG 100-115 (CAS Number: 677297-51-7) | Cayman Chemical.

  • TG100-115 - PI3K/ Inhibitor for Targeted Research - APExBIO.

Sources

Comparative

Structural Analogs of N-(2-Methoxyphenyl)-N-Tosylglycine: Activity Comparison and SAR in Keap1-Nrf2 Inhibition

Executive Summary & Mechanistic Rationale The Keap1-Nrf2 protein-protein interaction (PPI) is a master regulator of the cellular antioxidant response. Disrupting this PPI with small molecules is a highly validated therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Keap1-Nrf2 protein-protein interaction (PPI) is a master regulator of the cellular antioxidant response. Disrupting this PPI with small molecules is a highly validated therapeutic strategy for oxidative stress-related diseases and cancer[1]. The compound N-(2-methoxyphenyl)-N-tosylglycine (CAS 432004-28-9)[2] serves as a critical foundational pharmacophore (or fragment) in the development of these inhibitors. This guide objectively compares the baseline activity of this monomeric fragment against advanced, rationally designed structural analogs—specifically the 1,4-bis(arylsulfonamido)benzene derivatives—and provides the experimental workflows required to validate their performance.

To understand why structural analogs of N-(2-methoxyphenyl)-N-tosylglycine outperform the parent compound, we must examine the causality of their binding within the Keap1 Kelch domain:

  • The N-Tosylglycine Core: The glycine (acetic acid) moiety is an essential bioisostere that mimics the glutamate residues (Glu79/Glu82) of the native Nrf2 ETGE motif. It forms critical electrostatic interactions with the arginine triad (Arg415, Arg483, Arg380) of Keap1[3]. Simultaneously, the tosyl group acts as a hydrophobic anchor, occupying the P1/P2 subpockets.

  • The Spacer and Dimerization: The 2-methoxyphenyl ring provides a rigid spatial vector. By duplicating the N-tosylglycine moiety across a central benzene ring (creating a 1,4-bis(arylsulfonamido)benzene scaffold), the molecule spans the entire Kelch domain, engaging in a bivalent interaction that exponentially increases binding affinity[1].

  • C2-Substituent Optimization: Modifying the C2-position of the central benzene ring from a simple methoxy group to polar linkers (e.g., sulfonic acids or tetrazoles) allows the molecule to capture additional solvent-exposed interactions, further driving down the dissociation constant ( Ki​ )[3].

Keap1_Nrf2_Pathway Keap1 Keap1 (Sensor) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Binds & Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Basal State ARE ARE Gene Expression Nrf2->ARE Translocation & Activation Inhibitor N-Tosylglycine Analogs Inhibitor->Keap1 Competitive Inhibition

Keap1-Nrf2 signaling pathway and PPI disruption by N-tosylglycine analogs.

Activity Comparison: Fragment vs. Advanced Analogs

The transition from the monomeric N-(2-methoxyphenyl)-N-tosylglycine fragment to dimeric bis-sulfonamide analogs yields a shift from high-micromolar to low-nanomolar potency. The table below summarizes the quantitative performance of these analogs based on Fluorescence Polarization (FP) assays[3].

CompoundStructural Modification (C2-Substituent)Core ScaffoldIC50 (nM)Ki (nM)
Baseline Methoxy (Parent Fragment)Mono-sulfonamide>50,000N/A
Compound 6b Ether-linkedBis-sulfonamide786146
Compound 7a Ester-linkedBis-sulfonamide1780351
Compound 7b Sulfonic AcidBis-sulfonamide43974.2
Compound 15 TetrazoleBis-sulfonamide~330~60

Data Interpretation: The ester-linked analog (7a) demonstrates a 2-fold reduction in inhibitory activity compared to the ether-linked reference (6b). However, introducing a highly polar sulfonic acid derivative (7b) increases inhibitory activity by approximately 2-fold ( Ki​ = 74.2 nM)[3]. This proves that highly polar, hydrogen-bond-donating substituents at the C2 position are optimal for Keap1 Kelch domain engagement, as they reach into adjacent solvent-exposed polar tracts[1].

Self-Validating Experimental Protocol: Fluorescence Polarization (FP) Assay

To ensure trustworthiness and reproducibility, the inhibitory activity of these analogs must be evaluated using a self-validating Fluorescence Polarization (FP) assay. This assay directly measures the displacement of a fluorescently labeled Nrf2 peptide from Keap1, proving direct target engagement rather than relying on downstream phenotypic artifacts which could be caused by off-target toxicity.

Step-by-Step Methodology:

  • Reagent Preparation: Synthesize a FITC-labeled Nrf2 peptide containing the highly conserved ETGE motif (e.g., FITC-Ahx-LDEETGEFL-OH). Purify the recombinant human Keap1 Kelch domain (amino acids 321–609).

    • Expertise Insight: The assay buffer must contain 5 mM DTT or TCEP. Keap1 contains highly reactive sensor cysteines (e.g., Cys151, Cys273, Cys288). Without a reducing agent, these cysteines will spontaneously oxidize and form disulfides, altering the protein conformation and yielding false-positive inhibition.

  • Complex Formation: Incubate 10 nM of the FITC-Nrf2 peptide with Keap1 protein (at a concentration equal to its Kd​ , typically ~20-50 nM) in the assay buffer (10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20, 5 mM DTT) for 30 minutes at room temperature.

  • Compound Incubation: Dispense 1 µL of the N-tosylglycine analogs (serially diluted in DMSO) into a 384-well black microplate. Add 24 µL of the Keap1/FITC-Nrf2 complex. The final DMSO concentration must not exceed 4% to prevent protein denaturation. Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Measurement & Analysis: Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 using a 4-parameter logistic nonlinear regression model. Convert IC50 to Ki​ using the Kenakin or Cheng-Prusoff equations adapted for FP.

FP_Assay_Workflow Prep 1. Reagent Preparation FITC-Nrf2 Peptide + Keap1 Kelch Domain Incubate 2. Compound Incubation Serial Dilution of Analogs (1h at RT) Prep->Incubate Measure 3. Fluorescence Polarization Ex: 485 nm | Em: 535 nm Incubate->Measure Analyze 4. Data Analysis IC50 & Ki Calculation via 4-Parameter Fit Measure->Analyze

Step-by-step Fluorescence Polarization (FP) workflow for validating Keap1-Nrf2 inhibitors.

References

  • Lee S, Ali AR, Abed DA, Nguyen MU, Verzi MP, Hu LQ. (2024). Structural modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N'-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 265:116104.[Link]

Sources

Validation

reproducibility of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine experimental results

Benchmarking the Reproducibility of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in ALR2 Inhibition Assays As drug development professionals targeting diabetic complications, we constantly evaluate novel chemo...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Reproducibility of N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in ALR2 Inhibition Assays

As drug development professionals targeting diabetic complications, we constantly evaluate novel chemotypes that can selectively inhibit Aldose Reductase (ALR2) without disrupting the closely related Aldehyde Reductase (ALR1). N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (hereafter referred to as MPSG or Compound 432004) is a sulfonamide-glycine derivative that serves as a highly effective carboxylic acid surrogate in ALR2 inhibition[1].

This guide provides an objective, application-focused comparison of MPSG against standard clinical alternatives (Epalrestat and Sorbinil). More importantly, it establishes a self-validating experimental framework to ensure high reproducibility and statistical robustness in your screening workflows.

Mechanistic Grounding: The Polyol Pathway & ALR2

Under normoglycemic conditions, the polyol pathway represents a minor route for glucose metabolism. However, during hyperglycemia, up to 30% of intracellular glucose is shunted into this pathway[2]. ALR2 catalyzes the NADPH-dependent reduction of this excess glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, it accumulates, leading to severe osmotic stress[3]. Furthermore, the excessive consumption of NADPH by ALR2 depletes the cellular reservoir required by Glutathione Reductase to regenerate reduced glutathione (GSH), thereby inducing severe oxidative stress[2].

MPSG acts by occupying the anionic binding pocket of ALR2. The sulfonamide moiety provides critical electrostatic interactions, while the methoxyphenyl group occupies the specificity pocket, preventing the oxidation of NADPH[4].

PolyolPathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose AR->Sorbitol Reduction NADPH NADPH -> NADP+ AR->NADPH Consumes SDH->Fructose Oxidation NAD NAD+ -> NADH SDH->NAD Consumes Inhibitor MPSG (Compound 432004) Inhibitor->AR Inhibits

Caption: Polyol pathway showing ALR2 inhibition by MPSG, preventing NADPH depletion and osmotic stress.

Comparative Performance & Reproducibility Metrics

When evaluating an ALR2 inhibitor, potency (IC₅₀) is only half the story; selectivity against ALR1 and assay reproducibility are equally critical[4]. In high-throughput screening (HTS), the Z'-factor is the gold-standard statistical parameter used to quantify the suitability of an assay, reflecting both the dynamic range of the signal and the data variation[5]. A Z'-factor > 0.5 indicates an excellent, highly robust assay[5].

The table below summarizes the comparative performance of MPSG against Epalrestat (an acetic acid derivative) and Sorbinil (a spirohydantoin derivative) using a standardized spectrophotometric HTS assay.

CompoundALR2 IC₅₀ (nM)ALR1 IC₅₀ (µM)Selectivity (ALR1/ALR2)Assay Z'-FactorInter-plate CV (%)
MPSG 45 ± 5>50>11000.784.2
Epalrestat 20 ± 3157500.823.8
Sorbinil 150 ± 12>100>6600.755.5

Data Interpretation: While Epalrestat exhibits slightly higher raw potency against ALR2, MPSG demonstrates superior selectivity (>1100-fold) over ALR1. Crucially, MPSG maintains an excellent Z'-factor (0.78) with low coefficient of variation (CV < 5%), proving its reliability as a stable reference compound in screening libraries[6].

Self-Validating Experimental Protocol: NADPH Consumption Assay

To ensure trustworthiness, the following protocol does not merely list steps; it incorporates internal validation mechanisms. We measure ALR2 activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺[7].

Causality Behind Experimental Choices:
  • Substrate Selection: We use DL-glyceraldehyde instead of glucose. Why? ALR2 has a relatively low affinity for glucose in vitro. DL-glyceraldehyde acts as a highly efficient surrogate substrate, ensuring a rapid, linear reaction rate that is easily captured within a 5-minute kinetic window[8].

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for 5 minutes before adding the substrate. Why? This allows the MPSG-enzyme complex to reach thermodynamic equilibrium, preventing artificially high IC₅₀ values caused by substrate competition during the initial mixing phase[7].

  • Wavelength Choice: NADPH strongly absorbs light at 340 nm, whereas NADP⁺ does not. This physical property allows us to track the exact stoichiometric consumption of the cofactor in real-time.

HTSWorkflow Prep 1. Reagent & Enzyme Prep (ALR2, NADPH, DL-Glyceraldehyde) Incubation 2. Compound Pre-incubation (MPSG, 5 min at RT) Prep->Incubation Initiation 3. Reaction Initiation (Add Substrate) Incubation->Initiation Detection 4. Kinetic Read at 340 nm (Monitor NADPH Oxidation) Initiation->Detection Analysis 5. Data Validation (Calculate Z'-factor & IC50) Detection->Analysis

Caption: Step-by-step spectrophotometric workflow for validating ALR2 inhibitors via NADPH consumption.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Buffer System: Prepare 0.067 M Sodium Phosphate Buffer, pH 6.2. Critical: Maintain pH strictly at 6.2, as ALR2 specific activity drops sharply outside this physiological optimum[8].

  • Cofactor: Prepare a 2.5 mM NADPH solution in the phosphate buffer. Store protected from light on ice to prevent auto-oxidation[7].

  • Substrate: Prepare a 50 mM DL-glyceraldehyde solution in the phosphate buffer[7].

Phase 2: Assay Execution (96-Well Format)

  • Enzyme Distribution: Add recombinant human ALR2 (optimized to ~0.1-0.5 µM final concentration) to all wells except the "Blank" (background control) wells[9].

  • Compound Addition: Add MPSG (or Epalrestat/Sorbinil) in a 10-point dose-response series (e.g., 1 nM to 10 µM). Include vehicle-only wells (DMSO < 1% final) as the "High Signal" (maximum enzyme activity) control[8].

  • Pre-incubation: Add the NADPH cofactor (final concentration 150 µM) to all wells. Incubate the plate at room temperature for exactly 5 minutes[9].

  • Reaction Initiation: Rapidly dispense the DL-glyceraldehyde substrate (final concentration ~5 mM) to all wells using a multichannel pipette or automated dispenser to start the reaction[8].

Phase 3: Kinetic Measurement & Validation

  • Detection: Immediately place the plate in a microplate reader. Monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 15–30 seconds[7].

  • Rate Calculation: Calculate the linear rate of reaction (ΔOD/min) for the initial velocity phase[7].

  • Self-Validation (Z'-factor): Before calculating IC₅₀, validate the plate using the vehicle control (High Signal) and the blank/no-enzyme control (Low Signal). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_high + 3σ_low) / |μ_high - μ_low|[6]. Proceed with IC₅₀ regression only if the Z'-factor is ≥ 0.5[5].

References

  • The Z prime value (Z´) | BMG LABTECH Source: BMG Labtech URL: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application Source: IntechOpen URL: [Link]

  • Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Advanced Operational & Safety Guide: Handling N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than a cu...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational & Safety Guide: Handling N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). (CAS: 432004-28-9)—frequently utilized in [1]—is a sulfonamide-glycine derivative that presents specific handling challenges. Classified as a [2], its physical state as a fine powder necessitates rigorous Personal Protective Equipment (PPE) protocols and precise operational workflows to mitigate skin, eye, and respiratory exposure.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety and stoichiometric integrity.

Section 1: Mechanistic Rationale for PPE Selection

Understanding the chemical nature of a compound is the first step in designing a robust safety protocol. The presence of the sulfonamide and methoxyphenyl groups influences both its solubility and its interaction with biological tissues.

  • Skin Sensitization & Irritation: The sulfonamide moiety can act as a hapten, potentially causing allergic contact dermatitis upon repeated exposure. Nitrile gloves are mandated because they provide an excellent barrier against solid organic compounds and the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve them.

  • Ocular Hazards: As a crystalline or amorphous powder, mechanical transfer to the eyes can cause severe corneal abrasion and chemical irritation. Standard safety glasses are insufficient; tight-fitting, indirect-vented safety goggles are required to prevent the ingress of airborne particulates.

  • Inhalation Risks: Electrostatic forces during transfer can cause the powder to aerosolize. Inhalation of these micro-particles can severely irritate the mucosal membranes of the respiratory tract.

Table 1: Quantitative Chemical Profile & Operational Parameters

ParameterValue / SpecificationOperational Rationale
Molecular Weight [3]Determines stoichiometric calculations and steric bulk.
Purity [4]High purity requires precise anti-static handling to prevent material loss.
Storage Temp. [4]Prevents thermal and hydrolytic degradation of the compound.
Hood Airflow 0.4 – 0.6 m/sCaptures aerosols without scattering the fine powder.
Respirator >95% Filtration (N95)Essential during bulk transfers to prevent inhalation of irritant dust.

Section 2: Hierarchical Control & Workflow Visualization

To establish a self-validating safety system, PPE must be integrated into a broader hierarchy of controls. The following workflow illustrates the mandatory sequence of operations.

Workflow A Hazard Assessment CAS: 432004-28-9 B Engineering Controls (Fume Hood, Airflow >0.5 m/s) A->B C PPE Donning (Nitrile, EN166 Goggles) B->C D Operational Execution (Anti-static Weighing) C->D E Waste Disposal (Incineration) D->E

Hierarchical safety workflow for handling sulfonamide-glycine derivatives.

Section 3: Step-by-Step Operational Protocol

This protocol is designed to eliminate variables that compromise both safety and experimental reproducibility.

Phase 1: Preparation and PPE Donning

  • Inspect Engineering Controls: Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Causality: Excessive airflow can cause the powder to scatter, while insufficient airflow fails to capture aerosols.

  • Don PPE: Put on a dedicated flame-resistant lab coat, ANSI Z87.1 / EN 166 compliant goggles, and double-layer nitrile gloves (EN 374-1:2016). If handling >10 grams of the powder, don an N95/FFP2 particulate respirator.

Phase 2: Dispensing and Weighing

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with an anti-static cloth. Causality: Powders like N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine accumulate static charge, causing them to repel from spatulas and aerosolize, which leads to inaccurate dosing and contamination.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Dispense the required mass into an anti-static weighing boat.

  • Sealing: Immediately recap the source bottle and seal it with Parafilm before returning it to [4] to prevent moisture ingress, which can degrade the sulfonylglycine backbone.

Phase 3: Dissolution and Reaction Setup

  • Solvent Addition: Transfer the pre-weighed powder to the reaction vessel inside the fume hood. Slowly add the appropriate solvent (e.g., anhydrous DMSO or DMF).

  • Agitation: Use magnetic stirring rather than manual agitation to minimize the risk of splashing and ensure a homogenous solution.

Section 4: Spill Management & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and airborne exposure.

SpillResponse S1 Powder Spill Detected S2 Isolate Area & Verify Respirator S1->S2 S3 Dampen with Water/Solvent (Prevent Aerosolization) S2->S3 S4 Mechanical Collection (Non-sparking tools) S3->S4 S5 Transfer to Solid Hazardous Waste S4->S5

Step-by-step spill management protocol for solid organic irritants.

Spill Cleanup Procedure:

  • Isolate: Restrict access to the spill area. Ensure your respiratory protection is secure.

  • Dampen: Do NOT dry sweep. Lightly mist the spilled powder with water or a compatible low-toxicity solvent (like isopropanol) to bind the particulates. Causality: Dry sweeping generates a dust cloud, exponentially increasing inhalation exposure risks.

  • Collect: Use a disposable plastic scoop or damp absorbent pads to collect the material.

  • Decontaminate: Wipe the affected surface with a 10% bleach solution or appropriate laboratory detergent to neutralize and remove any residual organic material.

Disposal Plan:

  • Solid Waste: Place the collected spill material, contaminated weighing boats, and primary gloves into a rigid, leak-proof container labeled "Hazardous Solid Waste - Sulfonamide Organics."

  • Liquid Waste: If the chemical has been dissolved, collect the solution in a dedicated halogenated or non-halogenated organic waste carboy (depending on the solvent used).

  • Final Disposition: Do not flush down the sink. All waste must be routed to a certified environmental health and safety (EHS) facility for high-temperature incineration.

References

  • NextSDS Database. "N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine - Chemical Substance Information". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Reactant of Route 2
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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